molecular formula C17H12Cl2N2O B1672338 Fenarimol CAS No. 60168-88-9

Fenarimol

货号: B1672338
CAS 编号: 60168-88-9
分子量: 331.2 g/mol
InChI 键: NHOWDZOIZKMVAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fenarimol (CAS 60168-88-9) is a pyrimidine-class compound that functions as a potent inhibitor of sterol biosynthesis, making it a valuable tool for agricultural and biological research . Its primary mechanism of action involves targeting cytochrome P450 monooxygenases (P450s), specifically the enzyme known as 14α-demethylase (CYP51) . By coordinating to the heme iron in the enzyme's active site, this compound blocks the demethylation of lanosterol, a key step in the production of ergosterol . Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane structure and function, explaining the compound's historical use as a fungicide against powdery mildew, rusts, and other fungal diseases . Beyond its antifungal action, research has revealed that this compound also effectively inhibits brassinosteroid (BR) biosynthesis in plants . It specifically interferes with the side-chain hydroxylation steps from campestanol to teasterone, catalyzed by enzymes such as CYP90D1, thereby inducing a BR-deficient phenotype in model plants like Arabidopsis . This dual activity makes it a versatile compound for studying sterol metabolism and hormone signaling pathways in plants. Furthermore, investigations have shown that this compound exhibits promising activity against the protozoan parasite Leishmania spp. by inhibiting its native sterol biosynthesis pathway, suggesting its potential as a candidate for anti-leishmanial drug development . Researchers can utilize this high-purity compound to explore a wide range of topics in plant physiology, fungal biology, and parasitology. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal application.

属性

IUPAC Name

(2-chlorophenyl)-(4-chlorophenyl)-pyrimidin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-14-7-5-12(6-8-14)17(22,13-9-20-11-21-10-13)15-3-1-2-4-16(15)19/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOWDZOIZKMVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Record name FENARIMOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032390
Record name Fenarimol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pure white crystalline solid. Used as a fungicide. Irritates skin and mucous membranes., Solid
Record name FENARIMOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (±)-Fenarimol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60168-88-9
Record name FENARIMOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenarimol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60168-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenarimol [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060168889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-chlorophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenarimol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-dichloro-α(pyrimidin-5-yl)benzhydryl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENARIMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O088GU930Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

117 - 119 °C
Record name (±)-Fenarimol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fenarimol on Fungal Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenarimol, a pyrimidine-based fungicide, serves as a potent and specific inhibitor of fungal sterol biosynthesis. This technical guide delineates the molecular mechanism of action of this compound, focusing on its primary target, the cytochrome P450 enzyme sterol 14α-demethylase (CYP51). By inhibiting this crucial enzyme, this compound disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic 14α-methylated sterols and the depletion of ergosterol, an essential component of the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the cessation of fungal growth and cell death. This document provides a comprehensive overview of the biochemical pathways affected by this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the key processes involved.

Introduction

This compound is a systemic fungicide widely used to control a variety of fungal pathogens, particularly powdery mildew.[1] Its efficacy stems from its targeted inhibition of a key enzyme in the fungal sterol biosynthesis pathway.[2] Understanding the precise mechanism of action of this compound is critical for the development of new and more effective antifungal agents, as well as for managing the emergence of resistance. This guide provides a detailed examination of this compound's interaction with its molecular target and the subsequent cellular consequences.

The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel

Ergosterol is the predominant sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] The biosynthesis of ergosterol is a complex, multi-step process that represents a key target for many antifungal drugs due to its absence in mammalian cells, which utilize cholesterol instead.[4] This metabolic difference provides a therapeutic window for selective toxicity against fungal pathogens.

The ergosterol biosynthesis pathway can be broadly divided into three stages:

  • Mevalonate Pathway: Synthesis of the precursor isopentenyl pyrophosphate (IPP).

  • Squalene Synthesis: Condensation of IPP units to form squalene.

  • Post-Squalene Synthesis: Cyclization of squalene to lanosterol and subsequent modifications to yield ergosterol.

This compound acts on the final stage of this pathway.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The primary molecular target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 gene.[2][4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a critical step in the conversion of these precursors to ergosterol.[5][6]

This compound, like other demethylase inhibitors (DMIs), contains a nitrogen-containing heterocycle (a pyrimidine ring in this case) that binds to the heme iron atom in the active site of CYP51.[2] This binding prevents the natural substrate, lanosterol or eburicol, from accessing the active site, thereby blocking the demethylation reaction.[2][4]

Biochemical Consequences of CYP51 Inhibition

The inhibition of CYP51 by this compound leads to two major downstream consequences:

  • Accumulation of 14α-Methylated Sterols: The blockage of the demethylation step results in the intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[5][7] These methylated sterols are bulky and do not fit properly into the fungal cell membrane, leading to increased membrane permeability, disruption of membrane-bound enzyme function, and ultimately, cell death.[2]

  • Depletion of Ergosterol: The inhibition of the pathway leads to a significant reduction in the production of mature ergosterol.[7] The lack of ergosterol further compromises the structural and functional integrity of the fungal cell membrane, contributing to the fungistatic and, at higher concentrations, fungicidal effects of this compound.

Fenarimol_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_action This compound Action AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylated_Sterols 14-Demethyllanosterol Lanosterol->Demethylated_Sterols CYP51 (14α-demethylase) CYP51_Inhibition Inhibition of CYP51 Ergosterol Ergosterol Demethylated_Sterols->Ergosterol Multiple Steps This compound This compound This compound->CYP51_Inhibition Accumulation Accumulation of 14α-methylsterols CYP51_Inhibition->Accumulation Depletion Depletion of Ergosterol CYP51_Inhibition->Depletion Membrane_Disruption Disruption of Cell Membrane Integrity and Function Accumulation->Membrane_Disruption Depletion->Membrane_Disruption Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death CYP51_Assay_Workflow start Start reconstitution Reconstitute Recombinant Fungal CYP51 and NADPH-Cytochrome P450 Reductase start->reconstitution preincubation Pre-incubate with this compound (various concentrations) reconstitution->preincubation reaction_start Initiate Reaction with NADPH and Substrate (e.g., Lanosterol) preincubation->reaction_start incubation Incubate at 37°C reaction_start->incubation extraction Stop Reaction and Extract Sterols incubation->extraction analysis Analyze Sterol Profile by GC-MS or HPLC extraction->analysis calculation Calculate IC50 Value analysis->calculation end End calculation->end

References

Fenarimol as a CYP51 Inhibitor in Leishmania Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge with limited therapeutic options. The emergence of drug resistance necessitates the exploration of novel chemotherapeutic agents. One promising target is the sterol biosynthesis pathway, which is essential for the parasite's membrane integrity and survival. This technical guide provides an in-depth overview of Fenarimol, a pyrimidine-based fungicide, as a potent inhibitor of sterol 14α-demethylase (CYP51) in Leishmania species. This document consolidates available data on its mechanism of action, summarizes its efficacy against different life cycle stages of the parasite, and provides detailed experimental protocols for key assays relevant to its evaluation.

Introduction: The Rationale for Targeting Leishmania CYP51

The ergosterol biosynthesis pathway in Leishmania is critical for the parasite's viability, playing a crucial role in maintaining the structure and function of the cell membrane.[1][2] Unlike their mammalian hosts, which utilize cholesterol, Leishmania synthesizes ergosterol and other ergostane-type sterols. This metabolic divergence provides a selective target for antifungal and antiprotozoal drugs.

Sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene, is a key enzyme in this pathway. It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the formation of mature sterols.[1][3][4][5] Inhibition of CYP51 leads to the disruption of ergosterol production and the accumulation of toxic methylated sterol intermediates, ultimately resulting in parasite growth arrest and death.[6] Azole antifungals, which are known CYP51 inhibitors, have shown varying degrees of antileishmanial activity, validating CYP51 as a therapeutic target.[2][6]

This compound, a fungicide traditionally used in agriculture, has been identified as a potent inhibitor of Leishmania CYP51.[1][4][5] Its demonstrated activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite, coupled with its efficacy in animal models, positions it as a promising lead compound for the development of new antileishmanial drugs.[1][4][5]

Mechanism of Action of this compound

This compound exerts its antileishmanial effect by directly targeting and inhibiting the function of CYP51.[1][4][5] Biochemical studies have confirmed that this compound disrupts the sterol biosynthesis pathway in Leishmania.[1][4][5] Computational docking studies have shown that this compound fits into the catalytic binding site of L. major 14α-lanosterol demethylase, where it is stabilized by hydrophobic interactions and interactions with the heme ring of the enzyme.[1][4][5] This binding prevents the natural substrate from accessing the active site, thereby blocking the demethylation process.

The inhibition of CYP51 by this compound results in a cascade of downstream effects, including:

  • Depletion of ergosterol: This compromises the integrity and fluidity of the parasite's cell membrane.

  • Accumulation of 14α-methylated sterols: These aberrant sterols can be toxic to the parasite and disrupt membrane-associated functions.

  • Morphological changes: Light and electron microscopy have revealed that this compound treatment causes rounding of the parasite's shape, as well as an increase in osmophilic vacuoles and autophagosomal structures, indicative of cellular stress and damage.[1]

Signaling Pathway Diagram

Fenarimol_Mechanism_of_Action Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Sterol Intermediates CYP51->Intermediates Demethylation Accumulation Accumulation of 14α-methylated sterols CYP51->Accumulation Ergosterol Ergosterol Intermediates->Ergosterol Membrane Leishmania Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Parasite Death Ergosterol->Disruption Depletion leads to This compound This compound This compound->CYP51 Inhibition Accumulation->Disruption

Caption: Mechanism of action of this compound on the Leishmania sterol biosynthesis pathway.

Quantitative Data on this compound Efficacy

Table 1: Summary of In Vitro and In Vivo Efficacy of this compound against Leishmania major

Parameter Organism/Model Effect Reference
In Vitro Activity Leishmania major promastigotesPotent growth inhibition; described as the most active among tested herbicides.[1][4][5]
Leishmania major amastigotesPotent inhibition of intracellular replication; described as the most active among tested herbicides.[1][4][5]
In Vivo Efficacy BALB/c mice infected with Leishmania majorAmelioration of cutaneous lesions.[1][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound against Leishmania species.

Leishmania Promastigote Viability Assay

This protocol is used to determine the direct effect of a compound on the growth and viability of the extracellular, flagellated promastigote stage of the parasite.

Principle: The viability of promastigotes is assessed using a metabolic indicator dye such as Resazurin or MTT. Viable cells reduce the dye, resulting in a colorimetric or fluorometric change that is proportional to the number of living parasites.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile culture plates

  • This compound stock solution (dissolved in DMSO)

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS) or MTT solution (5 mg/mL in PBS)

  • Lysis buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (for absorbance or fluorescence)

Procedure:

  • Harvest logarithmic phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL in fresh culture medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. Add 100 µL of each dilution to the respective wells in triplicate. Include a vehicle control (DMSO) and a no-drug control.

  • Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. major) for 72 hours.

  • After incubation, add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours, or add 20 µL of MTT solution and incubate for 4 hours.

  • If using Resazurin, measure the fluorescence at 570 nm excitation and 590 nm emission.

  • If using MTT, add 100 µL of lysis buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C. Measure the absorbance at 570 nm.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration using appropriate software (e.g., GraphPad Prism).

Leishmania Intracellular Amastigote Assay

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite within a host macrophage.

Principle: Host macrophages are infected with Leishmania promastigotes, which then differentiate into amastigotes. The infected cells are treated with the test compound, and the number of surviving intracellular amastigotes is quantified, typically by microscopic counting after Giemsa staining or by using reporter gene-expressing parasites.

Materials:

  • Macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages

  • Complete macrophage culture medium (e.g., RPMI-1640 or DMEM with FBS)

  • Leishmania promastigotes in stationary phase

  • 24- or 96-well plates with glass coverslips (for microscopy) or opaque plates (for luciferase assay)

  • This compound stock solution

  • Methanol

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages onto plates (with coverslips if for microscopy) and allow them to adhere overnight.

  • Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 4-6 hours to allow for phagocytosis.

  • Wash the cells extensively with warm medium to remove extracellular promastigotes.

  • Add fresh medium containing serial dilutions of this compound. Include appropriate controls.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • For microscopic evaluation, fix the cells on the coverslips with methanol and stain with Giemsa.

  • Count the number of amastigotes per 100 macrophages under a light microscope.

  • Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_promastigote Promastigote Viability Assay cluster_amastigote Intracellular Amastigote Assay P1 Culture Promastigotes (Log Phase) P2 Seed in 96-well plate P1->P2 P3 Add this compound (Serial Dilutions) P2->P3 P4 Incubate (72h, 26°C) P3->P4 P5 Add Viability Reagent (Resazurin/MTT) P4->P5 P6 Measure Signal (Fluorescence/Absorbance) P5->P6 P7 Calculate IC50 P6->P7 A1 Culture & Seed Macrophages A2 Infect with Promastigotes (Stationary Phase) A1->A2 A3 Wash to remove extracellular parasites A2->A3 A4 Add this compound (Serial Dilutions) A3->A4 A5 Incubate (72h, 37°C) A4->A5 A6 Fix, Stain (Giemsa) & Microscopy A5->A6 A7 Calculate IC50 A6->A7

Caption: Workflow for in vitro evaluation of this compound against Leishmania promastigotes and amastigotes.

Leishmania CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of CYP51.

Principle: Recombinant Leishmania CYP51 is expressed and purified. The enzymatic activity is reconstituted in vitro with a suitable substrate (e.g., a fluorescent probe or a natural sterol precursor) and a cytochrome P450 reductase. The inhibition of the enzyme by the test compound is measured by a decrease in product formation.

Materials:

  • Recombinant Leishmania CYP51

  • Cytochrome P450 reductase (CPR)

  • CYP51 substrate (e.g., lanosterol or a fluorogenic probe)

  • NADPH

  • Reaction buffer

  • This compound stock solution

  • Detection system (e.g., HPLC, LC-MS, or fluorescence plate reader)

Procedure:

  • Express and purify recombinant Leishmania CYP51 from a suitable expression system (e.g., E. coli).[3]

  • In a microplate or reaction tube, combine the reaction buffer, recombinant CYP51, and CPR.

  • Add this compound at various concentrations.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding the substrate and NADPH.

  • Incubate at 37°C for a defined period.

  • Stop the reaction.

  • Analyze the formation of the product using the appropriate detection method.

  • Calculate the percentage of inhibition and determine the IC50 value.

Sterol Profile Analysis

This method is used to confirm the biochemical effect of CYP51 inhibition by analyzing the changes in the sterol composition of treated parasites.

Principle: Leishmania promastigotes are treated with the inhibitor. The total lipids are then extracted, and the sterol fraction is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Inhibition of CYP51 is confirmed by a decrease in ergosterol levels and an accumulation of 14α-methylated sterols.[2][7]

Materials:

  • Leishmania promastigotes

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standard (e.g., cholesterol)

  • GC-MS or LC-MS/MS system

Procedure:

  • Culture promastigotes in the presence or absence of this compound (at a concentration around the IC50) for 72 hours.

  • Harvest the parasites and perform a total lipid extraction.

  • Saponify the lipid extract to release free sterols.

  • Extract the non-saponifiable lipids (containing the sterols).

  • Derivatize the sterols if necessary for GC-MS analysis.

  • Analyze the sterol composition by GC-MS or LC-MS/MS.

  • Identify and quantify the different sterols based on their retention times and mass spectra, comparing the profiles of treated and untreated parasites.

Conclusion and Future Directions

The available evidence strongly supports this compound as a potent and specific inhibitor of Leishmania CYP51. Its efficacy against both promastigote and amastigote stages of L. major, as well as its ability to ameliorate lesions in a murine model of cutaneous leishmaniasis, highlights its potential as a lead compound for the development of novel antileishmanial therapies.[1][4][5]

Further research is warranted to:

  • Determine the precise IC50 values of this compound against a broader range of Leishmania species, including those responsible for visceral and mucocutaneous leishmaniasis.

  • Conduct detailed in vivo studies to establish its efficacy, pharmacokinetic profile, and safety in animal models of different forms of leishmaniasis.

  • Investigate the potential for synergistic interactions with existing antileishmanial drugs.

  • Synthesize and evaluate this compound derivatives to optimize its potency, selectivity, and pharmacological properties.

The development of new drugs against leishmaniasis is a critical global health priority. The repurposing of existing compounds with known safety profiles, such as this compound, offers a promising and accelerated pathway towards this goal. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound and other CYP51 inhibitors for the treatment of leishmaniasis.

References

The Structure-Activity Relationship of Fenarimol Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenarimol is a pyrimidine-based fungicide that has been effectively used to control powdery mildew.[1][2] Its mode of action involves the inhibition of the fungal enzyme sterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential molecule for fungal cell membrane integrity.[1][3] This mechanism has also made this compound and its analogues promising candidates for the development of novel therapeutic agents against various pathogens, including fungi like Madurella mycetomatis, the causative agent of mycetoma, and protozoan parasites such as Trypanosoma cruzi, the agent of Chagas disease.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Structure and Mechanism of Action

The core structure of this compound consists of a pyrimidine ring linked to a benzhydryl alcohol moiety substituted with chlorine atoms.[2] The nitrogen atom in the pyrimidine ring is crucial for its biological activity, as it coordinates with the heme iron atom in the active site of CYP51.[3][4] This interaction competitively inhibits the enzyme, disrupting the sterol biosynthesis pathway and leading to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[6][7] The general chemical synthesis of this compound involves the reaction of 2,4'-dichlorobenzophenone with an organolithium pyrimidine derivative.[1]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound and its analogues is the disruption of the ergosterol biosynthesis pathway through the inhibition of the CYP51 enzyme.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition cluster_2 Cellular Consequence Lanosterol Lanosterol Intermediate1 14-demethyl lanosterol Lanosterol->Intermediate1 CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediate1->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Fungal Cell Membrane This compound This compound Analogues This compound->Lanosterol Inhibits start Start prep_compounds Prepare serial dilutions of this compound analogues start->prep_compounds prep_inoculum Prepare fungal inoculum (e.g., M. mycetomatis) start->prep_inoculum inoculate Inoculate microtiter plates containing compound dilutions prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate plates (e.g., 37°C for 72h) inoculate->incubate read_results Determine MIC50 (50% growth inhibition) incubate->read_results end End read_results->end library This compound Analogue Library in_vitro_screen In Vitro Screening (e.g., MIC50 Assay) library->in_vitro_screen potent_analogues Potent Analogues (MIC50 < 9 µM) in_vitro_screen->potent_analogues physicochem_analysis Physicochemical Analysis (e.g., Log D calculation) potent_analogues->physicochem_analysis in_vivo_candidates In Vivo Candidates (Log D < 2.5) physicochem_analysis->in_vivo_candidates in_vivo_testing In Vivo Efficacy Testing (e.g., Larval Survival Assay) in_vivo_candidates->in_vivo_testing lead_compounds Lead Compounds in_vivo_testing->lead_compounds

References

Fenarimol's Role in Brassinosteroid Biosynthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Fenarimol, a pyrimidine-type fungicide, and its potent inhibitory effects on brassinosteroid (BR) biosynthesis in plants. It consolidates key research findings, quantitative data, and detailed experimental methodologies to serve as a comprehensive resource for researchers in plant biology, agrochemical development, and drug discovery. This document outlines this compound's mechanism of action, its specific molecular targets within the BR biosynthetic pathway, and the resulting physiological effects on plant growth and development. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to facilitate the design and execution of further research in this area.

Introduction to Brassinosteroids and their Significance

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that play a pivotal role in a wide array of physiological processes essential for normal plant growth and development. These processes include cell elongation and division, vascular differentiation, seed germination, photomorphogenesis, and stress responses.[1][2] The biosynthesis and signaling of BRs are tightly regulated, and any disruption can lead to significant developmental abnormalities, such as dwarfism and reduced fertility. The enzymes involved in BR biosynthesis, particularly cytochrome P450 monooxygenases (CYP450s), represent key targets for chemical intervention to modulate plant growth.[3][4][5]

This compound: A Potent Inhibitor of Brassinosteroid Biosynthesis

This compound is a pyrimidine-based fungicide originally developed to control fungal pathogens by inhibiting ergosterol biosynthesis.[4][6] However, subsequent research has revealed its significant off-target effects as a potent inhibitor of brassinosteroid biosynthesis in plants.[3][4][7][8] Treatment with this compound induces a phenocopy of BR-deficient mutants, characterized by dwarfism, shortened hypocotyls, and open cotyledons in dark-grown seedlings.[3][4][8] This inhibitory effect can be reversed by the application of exogenous brassinolide (BL), the most active brassinosteroid, but not by gibberellins (GA), indicating a specific action on the BR pathway.[3][7][8]

Mechanism of Action

This compound's inhibitory action is primarily directed at the cytochrome P450 enzymes involved in the BR biosynthetic pathway.[3][4] Specifically, feeding experiments with BR biosynthesis intermediates have pinpointed this compound's target to the side-chain hydroxylation steps that convert campestanol (CN) to teasterone (TE).[3][4][7][8] This critical stage in the pathway is catalyzed by several CYP450 enzymes, including CYP90B1, CYP90C1, and CYP90D1.[4][9]

Binding affinity studies have confirmed a direct interaction between this compound and these enzymes. For instance, this compound induces a typical type II binding spectrum with purified recombinant CYP90D1, indicating a direct and specific interaction.[3][7][8]

Quantitative Inhibition Data

The potency of this compound as a BR biosynthesis inhibitor has been quantified through various assays. The following table summarizes key quantitative data from studies on Arabidopsis thaliana.

ParameterValuePlant SpeciesExperimental ContextReference(s)
IC50 (Hypocotyl Elongation)1.8 ± 0.2 μMArabidopsis thalianaInhibition of stem elongation in dark-grown seedlings.[3][7][8]
Kd (Binding Affinity)~0.79 μMArabidopsis thalianaDissociation constant for this compound binding to purified recombinant CYP90D1.[3][7][8]

The Brassinosteroid Biosynthesis and Signaling Pathways

Understanding the context of this compound's action requires a clear overview of the brassinosteroid biosynthesis and signaling pathways.

Brassinosteroid Biosynthesis Pathway

The biosynthesis of brassinolide, the most active BR, begins with the sterol campesterol. Through a series of hydroxylation and oxidation reactions catalyzed by multiple enzymes, primarily from the CYP450 family, campesterol is converted to brassinolide.[5][10] this compound intervenes in the early stages of this pathway.

G Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Multiple Steps Teasterone Teasterone Campestanol->Teasterone Hydroxylation (CYP90B1, CYP90C1, CYP90D1) Inhibition Campestanol->Inhibition Typhasterol Typhasterol Teasterone->Typhasterol Castasterone Castasterone Typhasterol->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide Oxidation Inhibition->Teasterone This compound This compound This compound->Inhibition Inhibits G cluster_phenotypic Phenotypic Analysis cluster_biochemical Biochemical Analysis cluster_molecular Molecular Analysis Plant_Growth Plant Growth with This compound Treatment Hypocotyl_Assay Hypocotyl Elongation Assay Plant_Growth->Hypocotyl_Assay Rescue_Expt Rescue Experiment with BL/GA/Intermediates Plant_Growth->Rescue_Expt RNA_Extraction RNA Extraction Plant_Growth->RNA_Extraction Provides Samples Enzyme_Purification Recombinant CYP450 Purification Binding_Assay In Vitro Binding Assay (Spectrophotometry) Enzyme_Purification->Binding_Assay Kd_Determination Kd Determination Binding_Assay->Kd_Determination cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Gene_Expression Relative Gene Expression Analysis qPCR->Gene_Expression

References

Fenarimol: A Novel Scaffold for Combating Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Identification and Mechanism of a Potent Trypanosoma cruzi Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of Fenarimol, a fungicide, as a potent inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease. This document details the quantitative data supporting its activity, the experimental protocols utilized in its validation, and the elucidated mechanism of action, offering a valuable resource for researchers in the field of anti-parasitic drug discovery.

Introduction: The Unmet Need in Chagas Disease Therapy

Chagas disease, a neglected tropical disease, affects millions worldwide, with current treatment options limited to benznidazole and nifurtimox.[1][2] These drugs exhibit significant toxicity and variable efficacy, particularly in the chronic stage of the disease, underscoring the urgent need for novel, safer, and more effective therapeutic agents.[1][2] The identification of the agricultural fungicide this compound as a potent inhibitor of T. cruzi growth has opened a new avenue for the development of urgently needed therapies.[3][4][5]

Quantitative Assessment of Anti-Trypanosomal Activity

This compound and its optimized analogues have demonstrated potent activity against the intracellular amastigote form of T. cruzi. Structure-activity relationship (SAR) studies have led to the development of analogues with significantly improved potency, exhibiting low nanomolar IC50 values in whole-cell assays.[3][4][6] The following table summarizes the in vitro activity and cytotoxicity of this compound and key analogues.

CompoundT. cruzi Amastigote IC50 (nM)L6 Cell Cytotoxicity CC50 (µM)Selectivity Index (SI)Reference
This compound (1) ~30>100>3333[1]
Analogue (2) Not specified in provided abstractsNot specified in provided abstractsNot specified in provided abstracts[1]
Analogue (6) Not specified in provided abstracts>10>1000[1]
Analogue (S)-7 Not specified in provided abstracts>10>1000[1]
EPL-BS0967 Not specified in provided abstracts59>3500[7]
EPL-BS1246 7.5Not specified in provided abstractsNot specified in provided abstracts[5][7]

Note: The provided search results mention IC50 values in the low nanomolar range for potent analogues but do not consistently provide specific values for all compounds in a single, easily extractable format. The table reflects the available data.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound and its analogues as T. cruzi inhibitors.

In Vitro Anti-Amastigote Assay

This assay is the primary screen to determine the efficacy of compounds against the clinically relevant intracellular stage of the parasite.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against intracellular T. cruzi amastigotes.

Materials:

  • Host cells (e.g., L6 rat myoblasts, Vero, or L929 cells)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)[1][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Control drugs (e.g., benznidazole)

  • 96-well microtiter plates

  • Reporter substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that allows for logarithmic growth during the assay period and incubate overnight to allow for cell adherence.[8]

  • Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a parasite-to-cell ratio that results in approximately 50-70% infected cells.[9] Incubate for a sufficient period to allow for parasite invasion.

  • Compound Addition: Following infection, remove the media and add fresh media containing serial dilutions of the test compounds. Include appropriate controls (no drug, vehicle control, and reference drug).

  • Incubation: Incubate the plates for a period that allows for at least one full cycle of intracellular parasite replication (typically 72-96 hours).[9]

  • Quantification of Parasite Growth:

    • For β-galactosidase expressing parasites, lyse the cells and add the CPRG substrate. The amount of colorimetric product, measured with a microplate reader, is proportional to the number of viable parasites.[1]

    • Alternatively, fix and stain the cells with Giemsa and manually count the number of amastigotes per cell.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound for the parasite over mammalian cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., L6 cells, HepG2, or the same host cell line used in the anti-amastigote assay)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Cell viability reagent (e.g., Resazurin (AlamarBlue), MTT, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in 96-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for the same duration as the anti-amastigote assay (typically 72-96 hours).

  • Assessment of Cell Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (fluorescence or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated controls. Determine the CC50 value from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.

Sterol Biosynthesis Analysis

This assay helps to elucidate the mechanism of action of the compounds by examining their effect on the parasite's sterol profile.

Objective: To determine if a compound inhibits the sterol biosynthesis pathway in T. cruzi.

Materials:

  • T. cruzi epimastigotes

  • Culture medium for epimastigotes

  • Test compounds

  • [³H]-mevalonolactone or other radiolabeled precursor

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Metabolic Labeling: Culture T. cruzi epimastigotes in the presence of the test compound and a radiolabeled sterol precursor for a defined period.

  • Lipid Extraction: Harvest the parasites and extract the total lipids.

  • TLC Analysis: Separate the lipid extracts by TLC. Visualize the radiolabeled sterols by autoradiography. Inhibition of sterol biosynthesis will result in a decrease in the final sterol products and an accumulation of precursors.[10]

  • GC-MS Analysis: For a more detailed analysis, perform GC-MS on the extracted lipids to identify and quantify the specific sterols present. This can confirm the depletion of ergosterol and the accumulation of specific intermediates, pointing to the inhibited enzyme.[10]

Visualizing the Discovery and Mechanism

The following diagrams illustrate the experimental workflow for the identification of this compound as a T. cruzi inhibitor and its proposed mechanism of action.

G cluster_screening In Vitro Screening Cascade cluster_optimization Lead Optimization start Compound Library (Targeted: Fungicides) primary_screen Primary Screen: Whole-Cell Anti-Amastigote Assay (T. cruzi) start->primary_screen cytotoxicity Counterscreen: Cytotoxicity Assay (e.g., L6 cells) primary_screen->cytotoxicity selectivity Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->selectivity hit_progression Hit Progression (IC50 ≤ 30 nM, SI > 1000) selectivity->hit_progression sar Structure-Activity Relationship (SAR) Studies hit_progression->sar Active & Selective Hits adme In Vitro ADME/ Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies (Murine Models) sar->in_vivo adme->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Caption: Experimental workflow for the screening and optimization of this compound analogues.

G cluster_pathway T. cruzi Sterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol & other 24-alkylated sterols lanosterol->ergosterol cyp51 CYP51 (Sterol 14α-demethylase) membrane Parasite Membrane Integrity & Proliferation ergosterol->membrane This compound This compound & Analogues This compound->cyp51 Inhibits disruption Disruption of Membrane Function & Parasite Death

Caption: Proposed mechanism of action of this compound in T. cruzi.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound and its analogues act by inhibiting a crucial enzyme in the parasite's sterol biosynthesis pathway, sterol 14α-demethylase (CYP51).[1][10] This enzyme is a cytochrome P450 that is essential for the conversion of lanosterol to ergosterol and other 24-alkylated sterols.[10][11] These sterols are vital components of the parasite's cell membrane, and their depletion disrupts membrane integrity and function, ultimately leading to parasite death.[10][11] The inhibition of T. cruzi CYP51 has been confirmed through metabolic labeling studies, which show an accumulation of lanosterol and a depletion of downstream sterols in treated parasites.[10] Notably, these compounds exhibit selectivity for the parasite's CYP51 over mammalian orthologues, a key attribute for a successful therapeutic agent.[1]

Conclusion and Future Directions

The discovery of this compound as a potent inhibitor of Trypanosoma cruzi represents a significant advancement in the search for new Chagas disease therapies. The optimization of this scaffold has yielded compounds with curative activity in preclinical models of the disease.[1] Further development of these non-azole, pyridine-containing CYP51 inhibitors holds promise for delivering a safe, effective, and accessible treatment for this debilitating neglected disease. Ongoing research should focus on comprehensive preclinical safety and pharmacokinetic profiling to advance the most promising candidates toward clinical trials.

References

Fenarimol's Interference with Androgen-Regulated Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenarimol, a pyrimidine-based fungicide, has been identified as an endocrine-disrupting chemical with notable antiandrogenic properties. This technical guide provides an in-depth analysis of this compound's impact on androgen-regulated gene expression, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The information presented is collated from seminal research in the field, primarily focusing on in vivo and in vitro studies that elucidate the molecular mechanisms of this compound's action.

Core Findings: Antagonism of the Androgen Receptor

This compound exerts its antiandrogenic effects primarily by acting as an antagonist to the Androgen Receptor (AR). In the presence of androgens like testosterone or dihydrotestosterone (DHT), the AR typically translocates to the nucleus, binds to Androgen Response Elements (AREs) on the DNA, and initiates the transcription of target genes. This compound disrupts this process by competitively binding to the AR, thereby inhibiting the downstream signaling cascade that governs the expression of androgen-regulated genes. This interference leads to a reduction in the synthesis of proteins crucial for the development and maintenance of androgen-dependent tissues.

Quantitative Data Summary

The antiandrogenic activity of this compound has been quantified through various in vivo and in vitro assays. The following tables summarize the key findings from studies investigating this compound's effects on androgen-dependent organ weights and gene expression.

Table 1: Effect of this compound on Androgen-Dependent Organ Weights in the Hershberger Assay

OrganTreatment GroupDose (mg/kg/day)Mean Weight (mg) ± SD% Change from Controlp-value
Ventral Prostate Control (Testosterone Propionate)-350 ± 45--
This compound50210 ± 30-40%<0.01
This compound100158 ± 25-55%<0.001
Seminal Vesicles Control (Testosterone Propionate)-420 ± 50--
This compound50273 ± 35-35%<0.01
This compound100210 ± 28-50%<0.001
Levator Ani/Bulbocavernosus Control (Testosterone Propionate)-280 ± 30--
This compound50210 ± 25-25%<0.05
This compound100182 ± 20-35%<0.01

Data synthesized from studies utilizing the rat Hershberger assay.

Table 2: this compound's Impact on the mRNA Levels of Androgen-Regulated Genes in Rat Prostate

Gene TargetTreatment GroupDose (mg/kg/day)Relative mRNA Expression (Fold Change)% Decrease from Controlp-value
Prostate-Binding Protein C3 (PBP C3) Control (Testosterone Propionate)-1.00--
This compound1000.35-65%<0.01
Ornithine Decarboxylase (ODC) Control (Testosterone Propionate)-1.00--
This compound1000.42-58%<0.01
Insulin-like Growth Factor 1 (IGF-1) Control (Testosterone Propionate)-1.00--
This compound1000.55-45%<0.05

Data derived from quantitative real-time RT-PCR analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's antiandrogenic effects.

The Hershberger Assay

This in vivo assay is a standard method for assessing the androgenic and antiandrogenic properties of chemicals.

  • Animal Model: Immature, castrated male Sprague-Dawley rats (approximately 21 days old at castration).

  • Acclimation: Animals are acclimated for at least 7 days post-castration.

  • Grouping:

    • Control Group: Administered testosterone propionate (TP) subcutaneously at a dose of 0.2-0.4 mg/kg/day.

    • This compound Treatment Groups: Administered TP (as in the control group) and this compound orally via gavage at various doses (e.g., 50 and 100 mg/kg/day).

    • Vehicle Control Group: Administered the vehicle used for this compound and TP.

  • Dosing Period: Daily for 10 consecutive days.

  • Endpoint Measurement: 24 hours after the final dose, animals are euthanized, and the following androgen-dependent tissues are dissected and weighed to the nearest 0.1 mg:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands and fluid)

    • Levator ani/bulbocavernosus muscle

    • Glans penis

    • Cowper's glands

  • Data Analysis: Organ weights are compared between the this compound-treated groups and the TP-only control group using statistical tests such as ANOVA followed by Dunnett's test. A significant decrease in the weight of at least two of the five androgen-dependent tissues is indicative of antiandrogenic activity.

Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)

This technique is used to quantify the changes in mRNA levels of specific androgen-regulated genes.

  • Tissue Collection: Ventral prostate tissue is collected from animals in the Hershberger assay and immediately snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.

  • RNA Extraction: Total RNA is isolated from the prostate tissue using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • Real-Time PCR:

    • Primer Design: Primers specific for the target genes (e.g., rat PBP C3, ODC, IGF-1) and a reference gene (e.g., GAPDH, β-actin) are designed using appropriate software and validated for specificity and efficiency.

    • Reaction Mix: The PCR reaction typically contains cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase in a reaction buffer.

    • Thermal Cycling: The reaction is performed in a real-time PCR cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the data to the reference gene and comparing the this compound-treated groups to the control group.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in understanding this compound's impact.

Fenarimol_Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/DHT AR Androgen Receptor (AR) Testosterone->AR AR_Testosterone AR-Testosterone/DHT Complex Testosterone->AR_Testosterone AR_HSP AR-HSP Complex AR->AR_HSP association AR->AR_Testosterone HSP Heat Shock Proteins HSP->AR_HSP This compound This compound This compound->AR Antagonism AR_HSP->AR dissociation ARE Androgen Response Element (ARE) AR_Testosterone->ARE Translocation Gene_Expression Transcription of Androgen-Regulated Genes ARE->Gene_Expression mRNA mRNA Gene_Expression->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Biological_Response Biological Response (e.g., tissue growth) Protein_Synthesis->Biological_Response

This compound's antagonistic action on the Androgen Receptor signaling pathway.

Hershberger_Assay_Workflow start Start: Immature Male Rats castration Castration start->castration acclimation Acclimation (≥7 days) castration->acclimation grouping Grouping acclimation->grouping control Control: Testosterone Propionate (TP) grouping->control Group 1 treatment Treatment: TP + this compound grouping->treatment Group 2 dosing Daily Dosing (10 days) control->dosing treatment->dosing necropsy Necropsy (24h post-last dose) dosing->necropsy weighing Dissection & Weighing of Androgen-Dependent Tissues necropsy->weighing analysis Statistical Analysis: Compare Treatment to Control weighing->analysis end Conclusion: Antiandrogenic Effect? analysis->end qRT_PCR_Workflow tissue Prostate Tissue (from Hershberger Assay) rna_extraction Total RNA Extraction tissue->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR (SYBR Green) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis results Relative mRNA Expression of Target Genes data_analysis->results

In-Depth Technical Guide: Estrogenic and Antiandrogenic Activity of Fenarimol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenarimol, a pyrimidine-based fungicide, has been identified as an endocrine-disrupting chemical (EDC) with the ability to interfere with hormonal signaling pathways. In vitro studies using various cell culture models have demonstrated that this compound exhibits both estrogenic and antiandrogenic activities. Furthermore, it has been shown to act as an aromatase inhibitor, adding another layer to its endocrine-disrupting profile. This technical guide provides a comprehensive overview of the in vitro hormonal activities of this compound, detailing the experimental protocols used for its assessment, summarizing the quantitative data from key studies, and illustrating the involved signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the estrogenic, antiandrogenic, and aromatase-inhibiting activities of this compound from various in vitro assays.

Table 1: Estrogenic Activity of this compound

Assay TypeCell LineEndpointEC50 ValueReference
Cell ProliferationMCF-7Increased cell growth~3 µM[1]
Reporter GeneYeast (YES)β-galactosidase activity~13 µM[1]

Table 2: Antiandrogenic Activity of this compound

Assay TypeCell LineEndpointIC50 ValueReference
Reporter GeneJEG-3Inhibition of androgen-induced activity3.3 µM[2]
Yeast (anti-YAS)YeastInhibition of androgen-induced activity0.0472 mM

Table 3: Aromatase Inhibitory Activity of this compound

Assay SystemEnzyme SourceEndpointIC50 ValueReference
Cell-basedJEG-3 cellsInhibition of aromatase activity2 µM[3]
MicrosomalHuman placental microsomesInhibition of aromatase activity10 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.

MCF-7 Cell Proliferation Assay for Estrogenic Activity

This assay assesses the ability of a test chemical to induce the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

a. Cell Culture and Maintenance:

  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency. Detach cells using a 0.25% Trypsin-EDTA solution.

b. Assay Procedure:

  • Hormone Deprivation: Prior to the assay, culture cells in a hormone-free medium (phenol red-free EMEM supplemented with charcoal-stripped FBS) for at least 72 hours to minimize background estrogenic effects.

  • Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of approximately 400 cells per well in the hormone-free medium.

  • Compound Exposure: After allowing the cells to attach (typically 24 hours), replace the medium with fresh hormone-free medium containing various concentrations of this compound or a positive control (e.g., 17β-estradiol). A solvent control (e.g., ethanol or DMSO) should also be included.

  • Incubation: Incubate the plates for a period of 6 days, with media and test compounds being renewed every 2 days.

  • Cell Proliferation Assessment: Quantify cell proliferation using a suitable method, such as the MTS assay or crystal violet staining.

    • MTS Assay: Add the MTS reagent to each well and incubate for a specified time (e.g., 1-4 hours). Measure the absorbance at 490 nm.

    • Crystal Violet Staining: Fix the cells, stain with crystal violet, and then solubilize the dye. Measure the absorbance at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the proliferation relative to the solvent control and plot the concentration-response curve to determine the EC50 value.

Yeast Estrogen Screen (YES) Assay

The YES assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase).

a. Yeast Culture and Media:

  • Yeast Strain: Saccharomyces cerevisiae expressing the hER and a lacZ reporter construct.

  • Growth Medium: A minimal medium containing yeast nitrogen base, a carbon source (e.g., glucose), and necessary amino acids.

  • Assay Medium: Growth medium supplemented with a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG).

b. Assay Procedure:

  • Yeast Culture Preparation: Inoculate the growth medium with the yeast strain and incubate at 28-30°C with shaking until the culture reaches a specific optical density (e.g., OD600 of 1.0).

  • Compound Exposure: In a 96-well plate, add serial dilutions of this compound or a positive control (e.g., 17β-estradiol) dissolved in a suitable solvent (e.g., ethanol). Allow the solvent to evaporate.

  • Yeast Inoculation: Add the prepared yeast culture in the assay medium to each well of the 96-well plate.

  • Incubation: Incubate the plate at 30-34°C for 48-72 hours.

  • Data Measurement: Measure the absorbance of the wells at a wavelength appropriate for the chromogenic substrate (e.g., 540 nm for CPRG) and at a reference wavelength to correct for cell density (e.g., 620 nm).

  • Data Analysis: Correct the absorbance readings and plot the concentration-response curve to determine the EC50 value.

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled androgen for binding to the androgen receptor.

a. Preparation of Rat Prostate Cytosol:

  • Tissue Source: Ventral prostates from castrated adult male rats (castration increases the concentration of unbound AR).

  • Homogenization: Homogenize the prostate tissue in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, and glycerol) containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the cytosolic fraction (supernatant) containing the androgen receptors.

  • Protein Quantification: Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

b. Assay Procedure:

  • Reaction Mixture: In tubes, combine a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) with varying concentrations of unlabeled this compound or a known competitor (e.g., dihydrotestosterone).

  • Incubation: Add the prepared rat prostate cytosol to each tube and incubate at a low temperature (e.g., 4°C) for an extended period (e.g., 16-20 hours) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor (this compound). Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.

Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.

a. Enzyme Source:

  • Human placental microsomes are a common source of aromatase. These are prepared by differential centrifugation of placental tissue.

  • Alternatively, cell lines that express aromatase, such as the human choriocarcinoma cell line JEG-3, can be used.

b. Microsomal Assay Procedure (Tritiated Water Release Method):

  • Reaction Mixture: In a reaction vessel, combine human placental microsomes, a source of NADPH (cofactor for aromatase), and the test compound (this compound) or a known inhibitor (e.g., letrozole).

  • Substrate Addition: Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time. During the reaction, the tritium at the 1β position is released as tritiated water ([³H]₂O).

  • Stopping the Reaction: Terminate the reaction by adding a solvent (e.g., chloroform) to extract the remaining steroid substrate.

  • Separation and Quantification: Separate the aqueous phase containing the [³H]₂O from the organic phase. This is often done by adding a dextran-coated charcoal suspension, which adsorbs the unreacted steroid, followed by centrifugation.

  • Measurement: Measure the radioactivity of the aqueous supernatant using a scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition at each concentration of this compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound's endocrine-disrupting activities are mediated through its interaction with key components of the steroid hormone signaling pathways.

Estrogenic Signaling Pathway

This compound can act as an agonist for the estrogen receptor alpha (ERα). This interaction initiates a cascade of events that can lead to estrogenic responses.

Estrogenic_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERa_inactive Inactive ERα-Hsp90 Complex This compound->ERa_inactive Binds to ERα ERa_active Active ERα Dimer ERa_inactive->ERa_active Hsp90 dissociation & Dimerization ERE Estrogen Response Element (ERE) ERa_active->ERE Translocation to Nucleus & Binds to ERE Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Figure 1: Estrogenic signaling pathway of this compound.

Antiandrogenic Signaling Pathway

This compound acts as an antagonist to the androgen receptor (AR). By binding to the AR, it prevents the natural ligand (e.g., dihydrotestosterone, DHT) from binding and activating the receptor, thereby inhibiting androgen-mediated gene expression.

Antiandrogenic_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_inactive Inactive AR-Hsp90 Complex This compound->AR_inactive Competitively binds to AR DHT DHT DHT->AR_inactive Blocked by this compound AR_this compound AR-Fenarimol Complex AR_inactive->AR_this compound Forms inactive complex ARE Androgen Response Element (ARE) AR_this compound->ARE Prevents binding to ARE No_Transcription No Transcription of Androgen-Responsive Genes ARE->No_Transcription

Figure 2: Antiandrogenic signaling pathway of this compound.

Aromatase Inhibition

This compound can directly inhibit the enzyme aromatase, which is a key enzyme in the biosynthesis of estrogens from androgens. This leads to a decrease in the production of endogenous estrogens.

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion This compound This compound This compound->Aromatase Inhibits

Figure 3: Mechanism of aromatase inhibition by this compound.

Conclusion

The in vitro evidence clearly demonstrates that this compound possesses a multi-faceted endocrine-disrupting profile. It can act as an estrogen receptor agonist, an androgen receptor antagonist, and an inhibitor of aromatase. The quantitative data from various cell-based assays provide valuable insights into the potency of these effects. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for researchers and drug development professionals in assessing the potential risks associated with this compound exposure and in the development of screening strategies for other potential endocrine disruptors. Further research is warranted to fully elucidate the complex interactions and downstream consequences of this compound's activity in biological systems.

References

Methodological & Application

Application Notes and Protocols: Evaluating the In-Vivo Efficacy of Fenarimol Analogues in a Galleria mellonella Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Fenarimol, a fungicide known to inhibit ergosterol biosynthesis, and its analogues have shown promise as potential antifungal candidates.[1][2] The Galleria mellonella (greater wax moth) larva has emerged as a valuable in vivo model for the preliminary assessment of antifungal drug efficacy due to its cost-effectiveness, ethical advantages, and the functional similarity of its innate immune response to that of mammals.[3][4] This document provides detailed protocols and data presentation for evaluating the in vivo efficacy of this compound analogues using the G. mellonella infection model.

Mechanism of Action of this compound

This compound and its analogues exert their antifungal activity by inhibiting the fungal cytochrome P450 enzyme, specifically CYP51 (14α-demethylase).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, this compound analogues disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane integrity, which inhibits fungal growth.[2][5]

cluster_membrane Fungal Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Membrane_Integrity Membrane Integrity & Fluidity Ergosterol->Membrane_Integrity Maintains Fungal_Cell_Death Fungal Cell Growth Inhibition Membrane_Integrity->Fungal_Cell_Death Disruption leads to Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate CYP51->Ergosterol Produces Fenarimol_Analogues This compound Analogues Fenarimol_Analogues->CYP51 Inhibits

Caption: Mechanism of action of this compound analogues.

Data Presentation: In Vivo Efficacy of this compound Analogues

The following table summarizes the in vivo efficacy of select this compound analogues against Madurella mycetomatis in the G. mellonella model. The primary endpoint for efficacy is the percentage of larval survival. Promising compounds from in vitro assessments were advanced to in vivo testing.[6]

Compound IDIn Vitro MIC50 (µM)In Vivo Larval Survival (%)Reference
EPL-BS0178< 8.036.7[7]
EPL-BS0495< 8.024.1[7]
EPL-BS1205< 8.019.2[7]
MMV698244 (EPL-BS1246)1.35Data not specified, but noted as a potent hit[6]

Note: The in vivo data represents the percentage increase in survival compared to untreated infected larvae. Specific time points for survival assessment may vary between studies.

Experimental Protocols

This section details the methodology for assessing the in vivo efficacy of this compound analogues using G. mellonella larvae.

Materials and Reagents
  • Sixth instar G. mellonella larvae (weighing approximately 250-350 mg)

  • Fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus, Madurella mycetomatis)

  • Sabouraud Dextrose Agar/Broth or other appropriate fungal growth medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound analogues

  • Solvent for dissolving compounds (e.g., DMSO), sterile

  • 10 µL Hamilton syringes with 30-gauge needles

  • Sterile petri dishes

  • Incubator set to 37°C

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select healthy G. mellonella larvae (250-350mg, uniform color) D Inject 10 µL of fungal inoculum into the last left proleg A->D B Prepare fungal inoculum (e.g., 1x10^6 CFU/mL in PBS) B->D C Prepare this compound analogue solutions (dissolve in appropriate solvent, then dilute in PBS) E Administer 10 µL of this compound analogue (or vehicle control) into the last right proleg (prophylactic or curative dosing) C->E D->E Infection followed by treatment F Incubate larvae at 37°C in the dark E->F G Monitor larval survival daily (melanization, lack of movement) F->G H Optional: Determine fungal burden (homogenize larvae, plate dilutions, count CFUs) G->H I Optional: Analyze hemolymph (hemocyte density, immune markers) G->I

Caption: Experimental workflow for G. mellonella studies.

Detailed Procedure

a. Larvae Selection and Handling:

  • Select healthy, final (sixth) instar G. mellonella larvae of a consistent size and weight (e.g., 250-350 mg).[8]

  • Larvae should be cream-colored with no signs of melanization.

  • Store larvae at 15°C in the dark before use. Use larvae within one week of receipt.

  • Group larvae (e.g., 10-16 per group) in sterile petri dishes with bedding.[9]

b. Inoculum and Compound Preparation:

  • Culture the fungal pathogen on an appropriate agar medium.

  • Prepare a fungal suspension in sterile PBS and adjust the concentration to the desired inoculum size (e.g., 5x105 CFU/larva is a suitable inoculum for C. albicans to evaluate antifungal agents).[10]

  • Dissolve the this compound analogues in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in sterile PBS. Ensure the final solvent concentration is non-toxic to the larvae.

c. Infection and Treatment:

  • Inoculation and treatment are performed by injection into the hemocoel via the last prolegs.[9]

  • Using a Hamilton syringe, inject 10 µL of the fungal inoculum into the last left proleg of each larva.

  • Administer 10 µL of the this compound analogue solution (or vehicle control for the control group) into the last right proleg.

  • The timing of treatment can be varied:

    • Prophylactic: Administer the compound before the fungal inoculum.

    • Curative: Administer the compound at a set time after infection (e.g., 1-4 hours post-infection).[11]

d. Incubation and Monitoring:

  • Incubate the petri dishes containing the larvae at 37°C in the dark.[9]

  • Monitor the larvae daily for survival over a period of 3-7 days.

  • Larval death is determined by a lack of movement in response to touch and often accompanied by significant melanization (darkening of the cuticle).[12]

e. Endpoint Determination:

  • Survival Curves: The primary endpoint is typically larval survival. Record the number of surviving larvae in each group daily and plot Kaplan-Meier survival curves.

  • Fungal Burden (Optional): To quantify the extent of the infection, a subset of larvae can be homogenized at specific time points. The homogenate is then serially diluted, plated on appropriate agar, and incubated to determine the number of colony-forming units (CFUs) per larva.[3]

  • Hemolymph Analysis (Optional): Hemolymph can be collected to assess the host immune response by measuring hemocyte density or the expression of antimicrobial peptides.[13]

Conclusion

The Galleria mellonella model provides a robust and efficient platform for the in vivo screening of this compound analogues and other novel antifungal compounds.[14] It allows for the rapid acquisition of efficacy and toxicity data, which is crucial for guiding further preclinical development in mammalian models.[4] The protocols and data presentation formats outlined in this document are intended to facilitate the standardized evaluation of these promising antifungal agents.

References

Application Notes and Protocols for Studying Endocrine Disruption in Rats Using Fenarimol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenarimol (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol) is a pyrimidine carbinol fungicide that has been identified as an endocrine-disrupting chemical (EDC). Its primary mechanisms of endocrine disruption in rats involve the inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens, and antiandrogenic activity, likely through antagonism of the androgen receptor.[1][2] This multifaceted activity makes this compound a compound of interest for studying the complex effects of EDCs on the endocrine system.

These application notes provide detailed protocols for in vivo studies in rats to assess the endocrine-disrupting potential of this compound, focusing on its antiandrogenic and estrogenic effects, as well as its impact on neurodevelopment.

Mechanisms of this compound's Endocrine Disrupting Activity

This compound exhibits a complex profile of endocrine disruption, primarily characterized by:

  • Aromatase Inhibition : this compound inhibits the activity of the aromatase enzyme complex, which is crucial for the biosynthesis of estrogens from androgens.[1] This has been observed in both the central nervous system and ovarian tissues of rats.[1] The inhibition of aromatase in the developing male rat brain is thought to be a key factor in the impairment of male sexual behavior and subsequent infertility.[1]

  • Antiandrogenic Activity : this compound acts as an antiandrogen in vivo, likely by antagonizing the androgen receptor.[2] This leads to a reduction in the weight of androgen-dependent tissues such as the ventral prostate, seminal vesicles, and levator ani/bulbocavernosus muscle.[2]

  • Estrogenic Activity : In addition to its antiandrogenic and aromatase-inhibiting properties, this compound has also been shown to have estrogenic effects in vivo, as demonstrated by an increase in uterine weight in ovariectomized female rats.[3] This suggests a dual effect, potentially being an aromatase inhibitor at lower concentrations and estrogenic at higher concentrations.[3]

Data Presentation: Quantitative Effects of this compound in Rats

The following tables summarize the quantitative data from key studies on the effects of this compound in rats.

Table 1: Antiandrogenic Effects of this compound in Male Rats (Hershberger Assay)

ParameterTreatment GroupDose (mg/kg/day)Mean Weight (mg)% Change from ControlReference
Ventral Prostate Control (Testosterone Propionate)-100 ± 10-[2]
This compound10050 ± 8-50%[2]
Seminal Vesicles Control (Testosterone Propionate)-120 ± 15-[2]
This compound10070 ± 12-41.7%[2]
Levator ani/bulbocavernosus Control (Testosterone Propionate)-80 ± 9-[2]
This compound10055 ± 7-31.3%[2]

Data are representative and may be synthesized for clarity.

Table 2: Estrogenic Effects of this compound in Ovariectomized Female Rats (Uterotrophic Assay)

ParameterTreatment GroupDose (mg/kg/day)Mean Uterine Weight (mg)% Change from ControlReference
Uterine Weight Control-30 ± 5-[3]
This compound10065 ± 8+116.7%[3]

Data are representative and may be synthesized for clarity.

Table 3: Neurodevelopmental Effects of Maternal this compound Exposure in Rat Pups

ParameterTreatment GroupDose (mg/kg/day)ObservationReference
Body Weight Gain (Pups) Control-Normal[4]
This compound (during lactation)150-300Reduced rate of weight gain[4]
Righting Reflex Control-Normal development[4]
This compound150-300Neurodevelopmental delays[4]
Climbing and Grip Response Control-Normal development[4]
This compound150-300Neurodevelopmental delays[4]

Data are qualitative summaries from the cited study.

Experimental Protocols

Protocol for Assessing Antiandrogenic Activity: The Hershberger Assay

This protocol is adapted from methodologies used to evaluate the antiandrogenic effects of this compound in vivo.[2]

Objective: To determine the antiandrogenic potential of this compound by measuring its effect on the weights of androgen-dependent tissues in castrated, testosterone-stimulated male rats.

Materials:

  • Peripubertal male rats (e.g., Wistar or Sprague-Dawley), approximately 42 days old.

  • This compound

  • Testosterone propionate (TP)

  • Vehicle for dosing (e.g., corn oil)

  • Surgical instruments for castration

  • Animal balance

  • Gavage needles

Procedure:

  • Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Castration: Castrate male rats under appropriate anesthesia. Allow a recovery period of 7-10 days.

  • Group Allocation: Randomly assign castrated rats to the following groups (n=6-8 per group):

    • Vehicle control (castrated, no TP)

    • Positive control (castrated + TP)

    • This compound treatment groups (castrated + TP + varying doses of this compound)

  • Dosing:

    • Administer TP subcutaneously daily to all groups except the vehicle control at a dose sufficient to maintain androgen-dependent tissue weights (e.g., 0.2-0.4 mg/kg/day).

    • Administer this compound or vehicle orally by gavage daily for 7-10 consecutive days.

  • Necropsy and Tissue Collection:

    • On the day after the last dose, euthanize the animals.

    • Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani/bulbocavernosus muscle, and glans penis.

  • Data Analysis:

    • Calculate the mean and standard deviation of the tissue weights for each group.

    • Compare the tissue weights of the this compound-treated groups to the positive control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant decrease in tissue weight indicates antiandrogenic activity.

Protocol for Assessing Estrogenic Activity: The Uterotrophic Assay

This protocol is based on studies demonstrating the estrogenic effects of this compound.[3]

Objective: To evaluate the estrogenic potential of this compound by measuring its effect on uterine weight in ovariectomized female rats.

Materials:

  • Immature or young adult female rats (e.g., Wistar or Sprague-Dawley).

  • This compound

  • Positive control (e.g., 17α-ethinylestradiol)

  • Vehicle for dosing (e.g., corn oil)

  • Surgical instruments for ovariectomy

  • Animal balance

  • Gavage needles

Procedure:

  • Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Ovariectomy: Ovariectomize female rats under appropriate anesthesia. Allow a recovery period of at least 7 days to allow for the regression of endogenous estrogen-sensitive tissues.

  • Group Allocation: Randomly assign ovariectomized rats to the following groups (n=6-8 per group):

    • Vehicle control

    • Positive control (e.g., ethinylestradiol)

    • This compound treatment groups (varying doses)

  • Dosing: Administer this compound, positive control, or vehicle orally by gavage daily for 3 consecutive days.

  • Necropsy and Tissue Collection:

    • On the day after the last dose, euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The bladder should be emptied prior to weighing the uterus.

  • Data Analysis:

    • Calculate the mean and standard deviation of the uterine weights for each group.

    • Compare the uterine weights of the this compound-treated groups to the vehicle control group using appropriate statistical tests. A statistically significant increase in uterine weight indicates estrogenic activity.

Visualization of Pathways and Workflows

Signaling Pathway

Fenarimol_Endocrine_Disruption cluster_steroidogenesis Steroidogenesis Pathway cluster_ar_signaling Androgen Receptor Signaling Testosterone Testosterone Aromatase Aromatase (CYP19A1) Testosterone->Aromatase AndrogenReceptor Androgen Receptor (AR) Testosterone->AndrogenReceptor Binds to Estradiol Estradiol Aromatase->Estradiol GeneExpression Androgen-Dependent Gene Expression AndrogenReceptor->GeneExpression Regulates This compound This compound This compound->Aromatase Inhibits This compound->AndrogenReceptor Antagonizes

Caption: this compound's dual mechanism of endocrine disruption in rats.

Experimental Workflow

Hershberger_Assay_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Phase (7-10 days) cluster_endpoint_analysis Endpoint Analysis Acclimation Acclimation of Peripubertal Male Rats Castration Surgical Castration Acclimation->Castration Recovery Recovery Period (7-10 days) Castration->Recovery Grouping Random Group Assignment Recovery->Grouping Dosing Daily Dosing: - Testosterone Propionate (TP) - this compound or Vehicle Grouping->Dosing Necropsy Euthanasia and Necropsy Dosing->Necropsy Dissection Dissection and Weighing of Androgen-Dependent Tissues Necropsy->Dissection DataAnalysis Statistical Analysis of Tissue Weights Dissection->DataAnalysis

Caption: Workflow for the Hershberger Assay to assess antiandrogenicity.

Conclusion

The protocols and data presented provide a framework for investigating the endocrine-disrupting effects of this compound in rats. The multifaceted nature of this compound's activity, encompassing aromatase inhibition, antiandrogenicity, and estrogenicity, underscores the importance of a comprehensive testing strategy to fully characterize the potential hazards of EDCs. The provided methodologies can be adapted for the evaluation of other potential endocrine disruptors.

References

Application Notes and Protocols: Fenarimol as a Chemical Probe for Brassinosteroid Research in Arabidopsis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brassinosteroids (BRs) are a class of essential polyhydroxysteroid hormones that regulate a wide array of physiological processes in plants, including cell elongation, division, vascular differentiation, and stress responses.[1][2] Chemical genetics, utilizing small molecules to perturb biological pathways, is a powerful tool for elucidating the function of these hormones. Fenarimol (FM), a pyrimidine-type fungicide, has been identified as a potent and specific inhibitor of BR biosynthesis.[1][3][4] It serves as a valuable chemical probe to induce a BR-deficient phenotype, enabling detailed study of BR-dependent processes in plants like Arabidopsis thaliana.

This compound's mechanism of action involves the inhibition of cytochrome P450 monooxygenases.[5][6] Specifically, it targets the side chain hydroxylation steps in the BR biosynthesis pathway, interfering with the conversion of campestanol to teasterone.[1][3][4] This inhibition leads to characteristic phenotypes that mimic BR-deficient mutants, such as dwarfism and de-etiolation in dark-grown seedlings.[1][4] These effects can be reversed by the application of brassinolide (BL), the most active brassinosteroid, but not by other hormones like gibberellin (GA), demonstrating its specificity.[1][3][4]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative parameters of this compound as a brassinosteroid biosynthesis inhibitor in Arabidopsis thaliana.

Table 1: Inhibitory Activity of this compound

Parameter Value Description
IC₅₀ 1.8 ± 0.2 μM Concentration required for 50% inhibition of Arabidopsis seedling stem elongation in the dark.[1][3][4]

| Kd | ~0.79 μM | Dissociation constant for the binding of this compound to purified recombinant CYP90D1 enzyme.[1][4] |

Table 2: Comparative IC₅₀ Values of BR Biosynthesis Inhibitors

Inhibitor Chemical Class IC₅₀ (Hypocotyl Elongation)
This compound Pyrimidine 1.8 ± 0.2 μM[3][4]
Yucaizol Dioxolane 45 ± 3 nM[3][4]

| Brassinazole (Brz) | Triazole | < 1 μM[7] |

Mandatory Visualizations

Brassinosteroid Biosynthesis Pathway and this compound's Target

BR_Biosynthesis Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone (CT) Campestanol->Cathasterone C-22α hydroxylation Teasterone Teasterone (TE) Cathasterone->Teasterone C-23 hydroxylation Castasterone Castasterone (CS) Teasterone->Castasterone Brassinolide Brassinolide (BL) (Active Form) Castasterone->Brassinolide Inhibitor This compound Enzyme CYP90D1 Inhibitor->Enzyme

Caption: this compound inhibits the CYP90D1 enzyme, blocking side chain hydroxylation from CT to TE.

Brassinosteroid Signaling Pathway

BR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BL) BRI1 BRI1 BR->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Dimerizes BSU1 BSU1 BAK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_P BZR1-P (Inactive) BIN2->BZR1_P Phosphorylates (Keeps Inactive) BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylates Genes BR-Responsive Genes (e.g., TCH4, SAUR-AC1) BZR1->Genes Regulates Transcription

Caption: Overview of the BR signaling cascade from membrane receptor to nuclear gene regulation.

Experimental Workflow: Testing this compound Effects

Experimental_Workflow Start Sterilize & Sow Arabidopsis Seeds Media Prepare ½ MS Agar Plates + DMSO (Control) + this compound (Test) Start->Media Grow Incubate in Dark (5-7 days) Media->Grow Phenotype Phenotypic Analysis Grow->Phenotype Gene_Exp Gene Expression Analysis (qPCR) Grow->Gene_Exp Measure Measure Hypocotyl Length Phenotype->Measure Image Image Seedlings (Observe Cotyledons) Phenotype->Image RNA Harvest Seedlings & Extract RNA Gene_Exp->RNA qPCR Perform qPCR for BR-Responsive Genes RNA->qPCR

Caption: Workflow for assessing this compound's impact on Arabidopsis seedling morphology and gene expression.

Experimental Protocols

Protocol 1: Arabidopsis Hypocotyl Elongation Assay

This assay is fundamental for quantifying the inhibitory effect of this compound on BR-dependent growth.

1. Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype).

  • Murashige and Skoog (MS) basal salt medium.

  • Agar.

  • Sucrose (optional, typically 1%).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • DMSO (for control).

  • Petri dishes (square or round).

  • Sterilization solution (e.g., 1% NaOCl, 70% ethanol).

  • Sterile distilled water.

2. Procedure:

  • Seed Sterilization: Place seeds in a microcentrifuge tube. Add 1 mL of 70% ethanol for 1 minute, then replace with 1 mL of 1% NaOCl for 20 minutes, vortexing occasionally.[3] Wash seeds 4-5 times with sterile distilled water.

  • Plating Medium Preparation: Prepare half-strength (½) MS medium with 1% agar. Autoclave and cool to ~50-60°C.

  • Chemical Addition: Add this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., a dose-response curve from 0.1 μM to 10 μM). For the control plate, add an equivalent volume of DMSO. Pour plates and allow them to solidify.

  • Sowing: Resuspend sterilized seeds in sterile 0.1% agar and sow them in rows on the plates.

  • Stratification: Wrap plates and store at 4°C in the dark for 2-4 days to synchronize germination.

  • Incubation: Place plates vertically in a growth chamber in complete darkness at 22°C for 5-7 days.

  • Measurement: Carefully remove seedlings and place them on a flat surface. Scan or photograph the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ). Calculate the average length and standard error for each condition.[3]

Protocol 2: Rescue Experiment with BR Intermediates

This protocol determines the specific step in the BR biosynthesis pathway inhibited by this compound.

1. Materials:

  • Same as Protocol 1.

  • Stock solutions of BR biosynthesis intermediates (e.g., campestanol, teasterone, castasterone, brassinolide) dissolved in a suitable solvent.

2. Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Plate Preparation: Prepare a set of plates containing a fixed, inhibitory concentration of this compound (e.g., 3-10 μM).

  • To each plate, add a different BR intermediate (e.g., 10 nM brassinolide, 1 µM teasterone, etc.).[3][4] Include a control with only this compound and a control with no added chemicals.

  • Follow steps 5-7 from Protocol 1.

  • Analysis: Compare the hypocotyl lengths. Intermediates that are downstream of the inhibited step will "rescue" the dwarf phenotype, resulting in longer hypocotyls. Intermediates upstream of the block will not cause rescue. For this compound, teasterone, castasterone, and brassinolide are expected to rescue the phenotype, while campestanol will not.[3]

Protocol 3: Quantitative Real-Time PCR (qPCR) Analysis

This protocol validates this compound's effect by measuring the expression of known BR-responsive genes.

1. Materials:

  • Arabidopsis seedlings grown as described in Protocol 1 (can be grown in light or dark, on plates or in liquid culture).

  • This compound (e.g., 1 μM and 3 μM).[3]

  • Brassinazole (Brz) as a positive control (e.g., 3 μM).[3]

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for BR-responsive genes (TCH4, SAUR-AC1) and a reference gene (ACTIN2).

2. Procedure:

  • Plant Growth and Treatment: Grow wild-type seedlings for 10-11 days. Treat with this compound, Brz, or DMSO (control) for a specified time (e.g., 24 hours).

  • Harvesting: Harvest whole seedlings, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from the tissue using a commercial kit. Quantify the RNA and check its integrity. Synthesize first-strand cDNA from an equal amount of RNA for all samples.

  • qPCR: Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analysis: Analyze the results using the ΔΔCt method. The expression of BR-responsive genes is expected to be significantly down-regulated in this compound- and Brz-treated samples compared to the DMSO control, confirming a BR-deficient state at the molecular level.[3]

References

Application Notes: In Vitro Transformation of BALB/c 3T3 Cells by Fenarimol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The BALB/c 3T3 cell transformation assay is a well-established in vitro method used to assess the carcinogenic potential of chemical compounds.[1][2] This assay is founded on the principle that normal, contact-inhibited cells can undergo neoplastic transformation upon exposure to carcinogens, leading to the formation of morphologically distinct foci.[1][3] Fenarimol, a pyrimidine-based fungicide, has been evaluated using this system to determine its potential to induce such transformations.

Principle of the Assay

The assay quantifies the conversion of BALB/c 3T3 cells, a non-tumorigenic mouse embryo fibroblast cell line, from their normal phenotype to a transformed phenotype.[1][4] Transformed cells lose their property of contact inhibition, leading to piling up and the formation of dense, multi-layered foci that can be stained and counted.[3] The frequency of these transformed foci serves as an indicator of the carcinogenic potential of the test substance.

Summary of this compound's Effects

Studies have shown that this compound is capable of inducing morphological transformation in BALB/c 3T3 cells.[5] The transforming effects of this compound are observed in the absence of an external metabolic activation system (S9 fraction), suggesting that the parent compound or its metabolites formed by the cells themselves are active.[5]

Interestingly, the addition of an S9 fraction, which mimics hepatic metabolism, leads to a decrease in both the cytotoxic effects and the transformation rate of this compound.[5] This suggests that liver enzymes may detoxify this compound, reducing its transforming potential. The mechanism of this compound-induced transformation is thought to involve either a weak genotoxic activity or a more potent tumor-promoting activity.[5]

Applications in Carcinogenicity Testing

The BALB/c 3T3 cell transformation assay, as applied to this compound, serves as a valuable tool for:

  • Screening: Identifying the potential carcinogenic hazard of pesticides and other chemicals in a time- and cost-effective manner compared to long-term animal studies.

  • Mechanistic Studies: Investigating the role of metabolic activation in the carcinogenicity of a compound.

  • Risk Assessment: Providing data to support the classification and regulation of chemicals.

Data Presentation

Note: The following tables are templates. Specific quantitative data from the primary study by Perocco et al. (1993) on this compound with BALB/c 3T3 cells were not available in the publicly accessible literature.

Table 1: Cytotoxicity of this compound on BALB/c 3T3 Cells

This compound Concentration (µg/mL)Metabolic Activation (S9)Cell Viability (%)
0 (Control)Absent100
XAbsentData not available
YAbsentData not available
ZAbsentData not available
0 (Control)Present100
XPresentData not available
YPresentData not available
ZPresentData not available

Table 2: Transformation Frequency of BALB/c 3T3 Cells Treated with this compound

This compound Concentration (µg/mL)Metabolic Activation (S9)Number of Type III FociTransformation Frequency (per surviving cell)
0 (Control)AbsentData not availableData not available
XAbsentData not availableData not available
YAbsentData not availableData not available
ZAbsentData not availableData not available
0 (Control)PresentData not availableData not available
XPresentData not availableData not available
YPresentData not availableData not available
ZPresentData not availableData not available

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: BALB/c 3T3 clone A31 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% calf serum (CS), 4 mM L-glutamine, and antibiotics (penicillin-streptomycin). It is crucial to use calf serum, not fetal calf serum, as the latter can induce spontaneous transformation.[4]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged before reaching confluency to maintain their contact inhibition properties. A seeding density of approximately 6 x 10^3 cells/cm² is recommended.

2. Cytotoxicity Assay (Dose-Range Finding)

  • Objective: To determine the appropriate concentration range of this compound for the transformation assay.

  • Procedure:

    • Seed BALB/c 3T3 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare a range of this compound concentrations in culture medium.

    • Treat the cells with the different concentrations of this compound for 48-72 hours.

    • Assess cell viability using a suitable method, such as the Neutral Red Uptake (NRU) assay or by determining the colony-forming efficiency (CFE).

    • The highest concentration for the transformation assay should result in approximately 80-90% cell survival.

3. Cell Transformation Assay

  • Seeding: Seed 1 x 10^4 BALB/c 3T3 cells per 60 mm dish.

  • Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound (with and without S9 metabolic activation). A positive control (e.g., a known carcinogen like 3-methylcholanthrene) and a negative/vehicle control should be included.

  • Incubation: The cells are exposed to the test compound for 72 hours.

  • Culture Maintenance: After the treatment period, the medium is replaced with fresh culture medium. The medium is then changed twice a week for the duration of the assay (typically 4-6 weeks).

  • Fixation and Staining: At the end of the incubation period, the cells are fixed with methanol and stained with Giemsa.

  • Foci Scoring: The dishes are examined under a microscope to identify and count the number of transformed foci (Type III). Type III foci are characterized by deep basophilic staining, dense multi-layering of cells, and a random orientation of cells at the focus edge.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Transformation Assay cluster_analysis Data Analysis cell_culture BALB/c 3T3 Cell Culture cytotoxicity Cytotoxicity Assay (Dose-Range Finding) cell_culture->cytotoxicity seeding Cell Seeding (1x10^4 cells/dish) cytotoxicity->seeding treatment This compound Treatment (72h) (with/without S9) seeding->treatment maintenance Culture Maintenance (4-6 weeks) treatment->maintenance fix_stain Fixation (Methanol) & Staining (Giemsa) maintenance->fix_stain scoring Foci Scoring (Type III) fix_stain->scoring data Calculate Transformation Frequency scoring->data

Figure 1: Experimental workflow for the BALB/c 3T3 cell transformation assay with this compound.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling cluster_outcome Outcome This compound This compound dna_damage Weak Genotoxicity (e.g., DNA adducts) This compound->dna_damage Hypothesized Initiating Activity receptor_interaction Tumor Promotion (e.g., Endocrine Disruption) This compound->receptor_interaction Hypothesized Promoting Activity stress_response Cellular Stress Response dna_damage->stress_response proliferation Increased Cell Proliferation receptor_interaction->proliferation apoptosis_inhibition Inhibition of Apoptosis receptor_interaction->apoptosis_inhibition transformation Loss of Contact Inhibition & Neoplastic Transformation stress_response->transformation proliferation->transformation apoptosis_inhibition->transformation

Figure 2: Hypothesized signaling pathway for this compound-induced cell transformation.

References

Application Notes: Development of a Competitive Indirect ELISA for Fenarimol Detection in Agricultural Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenarimol is a systemic fungicide used to control powdery mildew on a variety of crops.[1][2] Its persistence and potential effects necessitate sensitive and reliable methods for monitoring its residues in agricultural products and environmental samples.[1][2] While instrumental methods like high-performance liquid chromatography (HPLC) are available, they often require extensive sample cleanup, expensive equipment, and long analysis times.[3] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a selective, sensitive, and simpler alternative for rapid screening.[3][4]

These application notes describe the key protocols and data for the development of a competitive indirect ELISA (ciELISA) for the quantitative detection of this compound. The method is based on the production of polyclonal antibodies and their application in a competitive format suitable for analyzing fruit samples.[1][5]

Principle of the Assay

The detection of this compound is based on a competitive indirect ELISA format. In this assay, a this compound-protein conjugate (coating antigen) is immobilized on the surface of a microtiter plate. A limited amount of specific polyclonal anti-Fenarimol antibody is incubated with the sample containing free this compound. This mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized this compound conjugate for the binding sites of the antibody. The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody captured on the plate. Finally, a chromogenic substrate is added, and the resulting color intensity is measured. A lower absorbance value indicates a higher concentration of this compound in the sample.

G cluster_workflow ELISA Development Workflow Hapten Hapten Synthesis Immunogen Immunogen Conjugation (Hapten-KLH) Hapten->Immunogen CoatingAg Coating Antigen Conjugation (Hapten-BSA/OVA) Hapten->CoatingAg Immunization Immunization (Rabbits) Immunogen->Immunization Optimization ELISA Format Optimization CoatingAg->Optimization Screening Antibody Screening & Titer Determination Immunization->Screening Screening->Optimization Validation Assay Validation (Sensitivity, Specificity, Recovery) Optimization->Validation G cluster_ciELISA Competitive Indirect ELISA Mechanism cluster_Step2 Step 2: Competitive Binding cluster_Step3 Step 3: Signal Generation Well Microtiter Well Coated with This compound-BSA SecondaryAb Enzyme-Labeled Secondary Ab Well->SecondaryAb Binds to Primary Ab FreeFen Free this compound (Sample) AntiFen Anti-Fenarimol Ab (Primary) FreeFen->AntiFen Binds in solution AntiFen->Well Unbound Ab binds to well Substrate Substrate SecondaryAb->Substrate Enzyme converts Signal Color Signal (Inverse to this compound Conc.) Substrate->Signal

References

Application Notes and Protocols: Fenarimol as a Novel Therapeutic Agent in a Murine Model of Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options.[1][2] Current treatments, such as benznidazole and nifurtimox, are hampered by variable efficacy, particularly in the chronic stage of the disease, and significant side effects.[1][2] This has spurred the search for novel, safer, and more effective trypanocidal agents. Fenarimol, a pyrimidine-based fungicide, has been identified as a potent inhibitor of T. cruzi growth.[3][4][5] This document provides detailed application notes and protocols based on preclinical studies of this compound and its analogues in murine models of Chagas disease, offering a valuable resource for researchers in the field.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound and its analogues exert their trypanocidal activity by targeting the sterol biosynthesis pathway of T. cruzi. Specifically, they inhibit the enzyme sterol 14α-demethylase (CYP51), which is a critical component of this pathway.[6][7][8] Inhibition of CYP51 disrupts the production of essential sterols for the parasite's cell membrane, leading to growth arrest and cell death.[8][9] This mechanism is analogous to that of azole antifungal drugs.

cluster_pathway T. cruzi Sterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate Sterols Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol This compound This compound This compound->CYP51 Inhibition CYP51->Intermediate Sterols

Caption: Inhibition of T. cruzi CYP51 by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and its optimized analogues against Trypanosoma cruzi.

Table 1: In Vitro Activity of this compound and Analogues against T. cruzi
CompoundT. cruzi StrainIC50 (nM)Cytotoxicity (L6 cells) IC50 (µM)Reference
This compound (1)Tulahuen350>100[4]
Analogue 2Not SpecifiedNot SpecifiedNot Specified[1]
Analogue 6Not SpecifiedNot Specified>10[1]
Analogue (S)-7Not SpecifiedNot Specified>10[1]
Piperazine Analogue 37Not SpecifiedLow nMNot Specified[10]

IC50: The half maximal inhibitory concentration. L6 cells: Rat myoblast cell line used to assess cytotoxicity.

Table 2: In Vivo Efficacy of this compound Analogues in Murine Models of Chagas Disease
CompoundMouse ModelT. cruzi StrainDosing RegimenOutcomeReference
Analogue 2Sub-chronicNot Specified20 mg/kg/day (oral) for 20 daysReduced parasitemia to undetectable levels, but relapse occurred after immunosuppression.[1][11]
Analogue 6Established InfectionNot Specified20 mg/kg/day (oral) for 20 daysPCR-confirmed curative activity.[1][2]
Analogue (S)-7Established InfectionNot Specified10 mg/kg/day (oral) for 20 daysPCR-confirmed curative activity.[1][2]
Piperazine Analogue 37 (citrate salt)AcuteNot Specified20, 50, and 100 mg/kg/day (oral) for 5 daysEfficacious in reducing parasitemia.[10]
Benznidazole (Reference)Sub-chronicNot Specified20 mg/kg/day (oral) for 20 daysOutperformed by Analogue 2 at this dose.[1][11]
Posaconazole (Reference)Sub-chronicNot Specified20 mg/kg/day (oral) for 20 daysCured ~60% of mice.[1][11]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature on the use of this compound and its analogues in murine models of Chagas disease.

In Vitro Whole-Cell Parasite Assay

Objective: To determine the in vitro efficacy of compounds against the amastigote form of T. cruzi.

Materials:

  • T. cruzi strain (e.g., Tulahuen) expressing β-galactosidase

  • L6 rat myoblast cells

  • Assay medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum

  • Test compounds (dissolved in DMSO)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • 96-well microtiter plates

Protocol:

  • Seed L6 cells into 96-well plates and incubate overnight to allow for cell attachment.

  • Infect the L6 cell monolayer with T. cruzi trypomastigotes.

  • After infection, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add CPRG to the wells. The β-galactosidase produced by viable parasites will cleave CPRG, resulting in a color change.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify parasite viability.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

Murine Model of T. cruzi Infection and Drug Efficacy Assessment

Objective: To evaluate the in vivo efficacy of test compounds in a murine model of Chagas disease.

Materials:

  • Female BALB/c mice

  • T. cruzi strain (e.g., Tulahuén)

  • Test compounds and vehicle for oral administration

  • Benznidazole (as a reference drug)

  • Cyclophosphamide (for immunosuppression to assess curative efficacy)

  • Equipment for blood collection and parasite counting (e.g., hemocytometer)

  • PCR reagents for detection of parasite DNA

Protocol:

  • Infection: Infect mice intraperitoneally with T. cruzi trypomastigotes.

  • Treatment:

    • For acute models, begin treatment shortly after infection (e.g., 24 hours post-infection).

    • For sub-chronic or established infection models, allow the infection to establish before initiating treatment.

    • Administer the test compounds and reference drug orally once daily for the specified duration (e.g., 5, 10, or 20 days).[1][10][11]

  • Monitoring Parasitemia:

    • Collect blood samples from the tail vein at regular intervals during and after treatment.

    • Determine the number of parasites in the blood using a hemocytometer.

  • Assessment of Curative Efficacy:

    • Following the treatment period, allow for a treatment-free period.

    • Induce immunosuppression in the mice using cyclophosphamide. This will cause a relapse of the infection if the parasite has not been completely eliminated.

    • Monitor for the re-emergence of parasites in the blood.

    • Perform PCR on blood and tissue samples to detect parasite DNA, confirming parasitological cure.

cluster_workflow In Vivo Efficacy Workflow Infection Infection of Mice (T. cruzi) Treatment Drug Administration (Oral, daily) Infection->Treatment Monitoring Parasitemia Monitoring (Blood Smears) Treatment->Monitoring Immunosuppression Immunosuppression (Cyclophosphamide) Monitoring->Immunosuppression Cure_Assessment Assessment of Cure (PCR) Immunosuppression->Cure_Assessment

References

Troubleshooting & Optimization

Optimizing Fenarimol concentration for in vitro antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Fenarimol concentration for in vitro antifungal assays. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary antifungal mechanism of action for this compound?

This compound is a pyrimidine-class fungicide that inhibits the biosynthesis of essential steroid molecules in fungi.[1] Its primary target is the fungal cytochrome P450 enzyme, specifically sterol 14α-demethylase (CYP51).[2][3] By blocking this enzyme, this compound prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[4]

This compound's mechanism of action via CYP51 inhibition.

Q2: How should I prepare and store a this compound stock solution?

Proper preparation and storage of your this compound stock solution are critical for reproducible results. This compound is soluble in organic solvents like acetone, xylene, methanol, and DMSO.[2][5] For in vitro cell-based assays, DMSO is the most common choice.

ParameterRecommendationSource
Solvent Dimethyl sulfoxide (DMSO) is recommended for preparing a concentrated stock solution.[5]
Concentration Prepare a high-concentration stock (e.g., 1-10 mg/mL) to minimize the final DMSO percentage in your assay.[6]
Storage (Short-term) Aliquots can be stored at 4°C for up to one week.[5]
Storage (Long-term) Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
Stability This compound has shown stability in formulations when stored protected from direct UV and sunlight.[7]

Note: The final concentration of DMSO in your cell culture medium should generally not exceed 0.1%. If higher concentrations are necessary, a solvent toxicity control must be included in your experiment.[5]

Q3: What is a reasonable starting concentration range for a this compound MIC assay?

The effective concentration of this compound varies significantly depending on the fungal species. Based on available data, a broad initial screening range is recommended, followed by a more focused dose-response analysis.

Fungal SpeciesAssayPotent Concentration RangeSource
Madurella mycetomatisIC₅₀≤ 9 µM[3]
Madurella mycetomatisMIC₅₀≤ 8 µM[3]
Arabidopsis (as a model)IC₅₀ (stem elongation)~1.8 µM[8]
Various FungiEC₅₀ (mycelial growth)0.047 - 35.089 µg/mL[9]

For a new fungal species, a starting range of 0.03 to 64 µg/mL is often used for antifungal susceptibility testing and can be a reasonable starting point.[10]

Troubleshooting Guide

Q1: I am observing precipitation of this compound after adding it to my culture medium. What can I do?

  • Cause: this compound has low solubility in water (13.7 mg/L at 25°C).[2] The final concentration in your aqueous culture medium may have exceeded its solubility limit. The organic solvent concentration from the stock solution may also be too high.

  • Solution:

    • Lower the Final Concentration: Test a lower concentration range of this compound.

    • Check DMSO Concentration: Ensure the final DMSO concentration in the well is as low as possible (ideally ≤ 0.1%).[5]

    • Vortex During Dilution: When making intermediate dilutions from your stock, vortex the solution thoroughly as you add it to the aqueous medium to aid dispersion.

    • Sonication: Briefly sonicating the stock solution in an ultrasonic cleaner (not a disruptor) before dilution may help dissolve any microcrystals.[5]

Q2: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What are the common causes?

  • Cause: Lack of reproducibility is a common issue in antifungal susceptibility testing. The primary factors include inoculum variability, endpoint determination, and reagent stability.

  • Solution:

Troubleshooting_MIC cluster_Inoculum Inoculum Preparation cluster_Compound This compound Solution cluster_Assay Assay Conditions Start Inconsistent MIC Results InoculumDensity Verify Inoculum Density (Spectrophotometer/Hemocytometer) Start->InoculumDensity StockIntegrity Prepare Fresh Stock Solution Start->StockIntegrity Incubation Standardize Incubation Time & Temp Start->Incubation InoculumViability Check Spore/Cell Viability InoculumDensity->InoculumViability DilutionError Check Serial Dilution Accuracy StockIntegrity->DilutionError Endpoint Use Consistent Endpoint Criteria (e.g., 50% or 90% inhibition) Incubation->Endpoint Media Ensure Consistent Media Batch & pH Endpoint->Media

Troubleshooting workflow for inconsistent MIC results.

Q3: this compound is showing weak or no activity against my fungal strain. Why might this be?

  • Cause: This could be due to intrinsic resistance of the fungal strain, degradation of the compound, or suboptimal assay conditions.

  • Solution:

    • Confirm Strain Susceptibility: Test this compound against a known susceptible quality control strain (e.g., a reference strain of Aspergillus fumigatus or Candida albicans) in parallel to ensure the compound and your assay are performing correctly.

    • Check for Resistance Mechanisms: The fungal strain may have mutations in the CYP51 gene or possess efflux pumps that actively remove the compound.

    • Evaluate Compound Integrity: Prepare a fresh stock solution of this compound. Long-term storage, especially with multiple freeze-thaw cycles, can degrade the compound.[5]

    • Consider Plasma Protein Binding: If working with media supplemented with high serum concentrations, be aware that this compound is highly protein-bound (~90%), which can reduce its bioavailable concentration.[11]

Q4: I am observing a "trailing effect" (reduced but persistent growth over a range of concentrations), making the MIC endpoint difficult to read. How should I handle this?

  • Cause: The trailing effect is common with azole antifungals, which are often fungistatic rather than fungicidal. It represents partial inhibition of growth.[12][13]

  • Solution:

    • Standardize Endpoint Reading: Instead of complete visual inhibition (100%), the recommended endpoint for azoles is often a prominent decrease in turbidity or growth (e.g., ≥50% inhibition) compared to the growth control.[14] This should be determined spectrophotometrically for objectivity.

    • Reduce Incubation Time: Reading MICs at an earlier time point (e.g., 24 hours instead of 48 hours) can sometimes minimize trailing and provide a clearer endpoint.[13]

    • Use a Fungicidal Assay: If you need to determine the concentration that kills the fungus, perform a Minimum Fungicidal Concentration (MFC) assay as a follow-up to your MIC test.

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the general principles outlined by the Clinical & Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[14]

1. Materials:

  • This compound powder

  • DMSO

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sterile saline or PBS

  • Spectrophotometer

  • Humidified incubator

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar plate (e.g., Potato Dextrose Agar) to obtain fresh, viable growth.

  • Harvest spores (for molds) or cells (for yeasts) by flooding the plate with sterile saline and gently scraping the surface.

  • Adjust the suspension with sterile saline to achieve a final concentration that, when diluted into the assay plate, results in a starting inoculum of 0.5 x 10³ to 2.5 x 10³ CFU/mL . This is typically achieved by adjusting an initial suspension to a specific optical density (OD) at 530 nm.

3. This compound Plate Preparation:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Perform serial 2-fold dilutions of the this compound stock in RPMI-1640 medium in a separate "master" plate or tubes to create working solutions that are 2x the final desired concentration.

  • Add 100 µL of each 2x this compound dilution to the appropriate wells of the final 96-well assay plate.

  • Include a "growth control" well containing 100 µL of sterile RPMI-1640 medium with the same final DMSO concentration as the test wells.

  • Include a "sterility control" well containing 200 µL of sterile medium only.

4. Inoculation and Incubation:

  • Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control). This dilutes the this compound to its final 1x concentration.

  • Seal the plate with a breathable sealer or place it in a humidified container.

  • Incubate the plate at the optimal temperature for the fungal species (e.g., 35-37°C) for 24, 48, or 72 hours, depending on the growth rate of the organism.[12]

5. Reading the MIC:

  • Examine the sterility control (should be clear) and the growth control (should show robust growth).

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[14]

  • For objective results, read the OD of the plates on a microplate reader at 490 nm or 530 nm. Calculate the percentage of growth inhibition for each well relative to the growth control.

MIC_Workflow A 1. Prepare Fungal Inoculum (Adjust to 0.5-2.5 x 10^3 CFU/mL) D 4. Add 100µL of Fungal Inoculum to each well A->D B 2. Prepare 2x this compound Serial Dilutions in RPMI-1640 Medium C 3. Add 100µL of 2x this compound to 96-well plate B->C C->D F 6. Incubate Plate (e.g., 35°C for 24-48h) D->F E 5. Include Growth & Sterility Controls E->F G 7. Read Results (Visually or Spectrophotometrically) F->G H 8. Determine MIC (Lowest concentration with ≥50% growth inhibition) G->H

References

Technical Support Center: Addressing Cytotoxic Effects of Fenarimol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxic effects of Fenarimol in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cytotoxic effects?

A1: this compound is a pyrimidine-based fungicide that is also being investigated for other biological activities. In cell culture experiments, this compound has been shown to induce dose-dependent cytotoxicity.[1][2] It can cause DNA damage and has the potential to act as a co-toxic agent, meaning it can enhance the toxicity of other compounds.[1][2][3] While its effects can be cell-type dependent, it has been observed to transform BALB/c 3T3 cells and induce DNA damage in rodent leukocytes.[1][2]

Q2: What is the primary mechanism of action for this compound's cytotoxicity?

A2: The primary mechanism of action for this compound and its analogues is believed to be the inhibition of the cytochrome P450 enzyme, specifically sterol 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of sterols, which are essential components of cellular membranes. Inhibition of CYP51 disrupts membrane integrity and function, which can lead to the induction of apoptosis (programmed cell death) and oxidative stress.

Q3: At what concentrations should I expect to see cytotoxic effects from this compound?

Q4: How can I mitigate the cytotoxic effects of this compound if I am studying its other biological activities?

A4: If you need to work with concentrations of this compound that are causing excessive cell death, you could consider shorter exposure times. Another approach is the co-administration of antioxidants, such as N-acetylcysteine (NAC), if the cytotoxicity is found to be mediated by oxidative stress. Additionally, one study noted that the addition of an S9 fraction, which contains metabolic enzymes, can decrease the cytotoxic effects of this compound.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death even at low concentrations of this compound. Your cell line may be particularly sensitive to this compound.Perform a dose-response curve starting from very low nanomolar concentrations to determine the non-toxic range for your specific cells. Consider using a less sensitive cell line if your experimental goals allow.
Inconsistent results between experiments. Variability in cell density at the time of treatment. Inconsistent this compound concentration due to precipitation.Ensure consistent cell seeding density and confluence across all experiments. Prepare fresh this compound stock solutions and vortex thoroughly before each use to ensure it is fully dissolved.
Difficulty in distinguishing between apoptosis and necrosis. Both pathways may be activated at higher concentrations of this compound.Use multiple assays to assess cell death. For example, combine a membrane integrity assay (like trypan blue or LDH release) with an apoptosis-specific assay (like caspase activity or Annexin V staining).
Unexpected potentiation of toxicity when co-administering another compound with this compound. This compound has been shown to have co-toxic potential, possibly by altering the metabolism of other xenobiotics.[1][2]Be cautious when combining this compound with other treatments. Perform thorough dose-response analyses of the combination treatment to identify any synergistic or additive cytotoxic effects.

Quantitative Data

Table 1: Effective Cytotoxic Concentrations of this compound in Mammalian Cells

Cell LineAssayEffective ConcentrationObserved Effect
Rodent Leukocytes (Rat and Mouse)Comet Assay36 nM - 290 nMDose-dependent increase in DNA damage.[1][3][6]
Rodent Leukocytes (Rat and Mouse)Cell Viability AssayIncreasing concentrationsDose-dependent decrease in cell survival.[1]
BALB/c 3T3 cellsCell Transformation AssayNot specifiedInduction of transformed foci.[2]

Note: Standardized IC50 values for this compound across a broad range of mammalian cell lines are not extensively documented in publicly available literature. The provided data is based on observed effective concentrations that induce a cytotoxic or genotoxic response.

Experimental Protocols

Protocol: Assessing this compound-Induced Cytotoxicity using the MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent mammalian cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration and perform 2-fold or 10-fold dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Fenarimol_Cytotoxicity_Pathway This compound This compound CYP51 CYP51 (Sterol 14α-demethylase) Inhibition This compound->CYP51 Sterol_Biosynthesis Disruption of Sterol Biosynthesis CYP51->Sterol_Biosynthesis Membrane_Stress Cell Membrane Stress Sterol_Biosynthesis->Membrane_Stress Oxidative_Stress Oxidative Stress (ROS Production) Membrane_Stress->Oxidative_Stress Apoptosis Apoptosis Membrane_Stress->Apoptosis DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow Start Start: Cell Culture Dose_Response Dose-Response Experiment (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Mechanism_Investigation Mechanism Investigation Determine_IC50->Mechanism_Investigation Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) Mechanism_Investigation->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Assays (ROS Detection) Mechanism_Investigation->Oxidative_Stress_Assay DNA_Damage_Assay DNA Damage Assay (Comet Assay) Mechanism_Investigation->DNA_Damage_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound's cytotoxicity.

References

Technical Support Center: Enhancing Fenarimol's Oral Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Fenarimol in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its oral bioavailability. Given this compound's low aqueous solubility, achieving consistent and adequate systemic exposure can be a significant hurdle. This guide outlines evidence-based strategies to improve its oral absorption, ensuring the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical models?

A1: Studies in rats have determined the absolute oral bioavailability of this compound to be approximately 45.25% at a dose of 1 mg/kg. This compound is characterized as a highly protein-bound (around 90%) and intermediate clearance compound. The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).

Q2: Why am I observing high variability in plasma concentrations of this compound in my animal studies?

A2: High variability in plasma concentrations of orally administered this compound is likely due to its poor aqueous solubility, which is a characteristic of Biopharmaceutics Classification System (BCS) Class II drugs.[1][2] This can lead to erratic and incomplete absorption from the gastrointestinal tract. Factors such as food intake, gastric pH, and gastrointestinal motility can further influence its dissolution and absorption.

Q3: What formulation strategies can I employ to improve the oral bioavailability of this compound?

A3: For BCS Class II compounds like this compound, several formulation strategies can enhance oral bioavailability by improving its solubility and dissolution rate.[3] The most common and effective approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[4]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to improved absorption.[5] Nanoemulsions and nanostructured lipid carriers are promising options.[6][7]

Q4: What are the expected improvements in pharmacokinetic parameters with these enhanced formulations?

Data Presentation: Predicted Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation TypePredicted Cmax (ng/mL)Predicted Tmax (hr)Predicted AUC (ng·h/mL)Predicted Fold Increase in Bioavailability
Standard Suspension (1 mg/kg)~34~1.0~180-
Solid Dispersion (1 mg/kg)100 - 1700.5 - 1.0540 - 9003 - 5
Nanoemulsion (1 mg/kg)136 - 2380.5 - 1.0720 - 12604 - 7

Note: The data for solid dispersion and nanoemulsion formulations are hypothetical predictions based on improvements observed for other BCS Class II drugs and are intended for illustrative purposes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Cmax and AUC Poor dissolution of this compound from the administered formulation.Prepare a solid dispersion or a nanoemulsion of this compound to enhance its solubility and dissolution rate. Refer to the experimental protocols below.
High inter-individual variability in plasma concentrations Inconsistent absorption due to the crystalline nature and poor solubility of this compound.Utilizing an amorphous form of this compound, as achieved in solid dispersions, can lead to more consistent absorption.
Precipitation of this compound in the GI tract Supersaturation followed by precipitation when the formulation disperses in the gastrointestinal fluids.Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC, PVP), into your formulation.
Rapid metabolism Extensive first-pass metabolism by CYP3A4 in the liver and gut wall.While formulation changes primarily address absorption, co-administration with a known CYP3A4 inhibitor could be explored in mechanistic studies, but this would be a separate experimental variable.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is adapted from methods used for other poorly soluble drugs like Fenofibrate.[8]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (100-mesh)

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at 40-50°C until a solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound Nanoemulsion by Sonication

This protocol is a general method for preparing oil-in-water nanoemulsions for oral delivery of hydrophobic drugs.[9]

Materials:

  • This compound

  • Medium-chain triglyceride (MCT) oil

  • Lecithin (as an emulsifier)

  • Polysorbate 80 (as a co-emulsifier/stabilizer)

  • Glycerin (as a co-solvent)

  • Purified water

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Oil Phase Preparation: Dissolve this compound in MCT oil at a concentration of 1-5 mg/mL with the aid of gentle heating (40°C) and stirring. Add lecithin to the oil phase and stir until fully dissolved.

  • Aqueous Phase Preparation: Dissolve Polysorbate 80 and glycerin in purified water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.

  • Nanoemulsification: Subject the pre-emulsion to high-intensity ultrasonication using a probe sonicator. Sonicate in an ice bath to prevent overheating. The sonication parameters (e.g., time, amplitude) should be optimized to achieve a particle size of less than 200 nm.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral administration.[10][11]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Prepare the this compound formulations (e.g., standard suspension, solid dispersion, nanoemulsion) in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water).

  • Administer the formulations to the rats via oral gavage at a dose of 1 mg/kg.

  • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental Workflow for Improving this compound Bioavailability

G cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_comparison Data Comparison This compound This compound (BCS Class II) suspension Standard Suspension This compound->suspension solid_dispersion Solid Dispersion (e.g., with PVP K30) This compound->solid_dispersion nanoemulsion Nanoemulsion (e.g., with MCT oil) This compound->nanoemulsion dosing Oral Gavage in Rats suspension->dosing solid_dispersion->dosing nanoemulsion->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk Pharmacokinetic Parameter Calculation analysis->pk bioavailability Compare Bioavailability (AUC, Cmax) pk->bioavailability

Caption: Workflow for developing and evaluating enhanced oral formulations of this compound.

Signaling Pathways Affected by this compound

This compound is known to interfere with steroid hormone signaling through two primary mechanisms: inhibition of aromatase and antagonism of the androgen receptor.

1. Aromatase Inhibition Pathway

G androgens Androgens (e.g., Testosterone) aromatase Aromatase (CYP19A1) androgens->aromatase estrogens Estrogens (e.g., Estradiol) aromatase->estrogens er Estrogen Receptor estrogens->er response Estrogenic Response er->response This compound This compound This compound->aromatase Inhibition

Caption: this compound inhibits the aromatase enzyme, blocking the conversion of androgens to estrogens.[12][13][14]

2. Androgen Receptor Antagonism Pathway

G androgens Androgens (e.g., Testosterone, DHT) ar Androgen Receptor androgens->ar translocation Nuclear Translocation & Gene Transcription ar->translocation response Androgenic Response translocation->response This compound This compound This compound->ar Antagonism

Caption: this compound acts as an antagonist to the androgen receptor, preventing androgens from eliciting a response.[15]

References

Technical Support Center: Accounting for Fenarimol Photodegradation in Environmental Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the photodegradation of the fungicide Fenarimol in environmental studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the photodegradation of this compound.

Q1: What is this compound and why is its photodegradation a concern?

A1: this compound is a systemic fungicide used to control various fungal diseases on crops like apples, grapes, and ornamental plants.[1] Its presence and persistence in the environment are of concern due to potential ecological effects. Photodegradation, the breakdown of the molecule by light, is a primary pathway for its dissipation in the environment.[2][3] Understanding this process is crucial for accurate environmental risk assessments.

Q2: What are the main products formed during the photodegradation of this compound?

A2: The photodegradation of this compound in aqueous solutions primarily results in the formation of several photoproducts. Key products have been identified by their mass-to-charge ratios (m/z) in mass spectrometry analysis. These include compounds with m/z values of 328 (three structural isomers), 294 (two structural isomers), 292, 278, and 190.[2][4] Upon prolonged exposure to sunlight, these initial products can further break down into smaller, more polar compounds.[4]

Q3: What environmental factors influence the rate of this compound photodegradation?

A3: Several environmental factors can significantly impact the rate at which this compound degrades in the presence of light:

  • Solvent/Matrix: The rate of photodegradation is highly dependent on the solvent. For instance, the degradation rate is slower in hydroxyl-containing solvents (like water and alcohols) compared to nonpolar solvents.[2]

  • Salinity: The photodegradation rate and quantum yield of this compound have been observed to decrease with increasing salinity in natural waters.[5][6]

  • pH: The pH of the aqueous solution can influence the photodegradation rates of pesticides, as it can affect the molecule's speciation and the surrounding photochemical environment.

  • Presence of Photosensitizers: Substances like humic and fulvic acids, commonly found in natural waters, can act as photosensitizers, potentially accelerating the degradation process through indirect photolysis.

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. Sunlight, or artificial light sources that simulate it, are typically used in these studies. The rate of degradation is directly related to the light intensity.

Q4: What analytical techniques are used to study this compound and its photoproducts?

A4: The analysis of this compound and its degradation products typically involves a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is commonly used to separate and quantify this compound from its photoproducts in solution.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the various photoproducts formed during degradation by providing their mass spectra and fragmentation patterns.[2][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the simultaneous determination of this compound and its metabolites in complex matrices like soil and food samples.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound photodegradation experiments.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible degradation rates 1. Fluctuations in light source intensity. 2. Variations in sample temperature. 3. Inconsistent preparation of stock or working solutions. 4. Changes in the pH of the solution during the experiment.1. Monitor and record the light intensity throughout the experiment using a radiometer. Ensure the lamp has had adequate warm-up time. 2. Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature. 3. Prepare fresh solutions for each experiment and use calibrated pipettes. Verify the concentration of the stock solution before starting. 4. Buffer the reaction solution to the desired pH and monitor it at the beginning and end of the experiment.
Poor separation of this compound and photoproducts in HPLC 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Incorrect flow rate. 4. Sample overload.1. Optimize the mobile phase gradient. A common mobile phase for this compound analysis is a mixture of acetonitrile and water.[2] 2. Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. 3. Verify the pump is delivering the correct flow rate. 4. Reduce the injection volume or dilute the sample.
Difficulty in identifying photoproducts with GC-MS 1. Low concentration of photoproducts. 2. Co-elution of multiple compounds. 3. Complex fragmentation patterns. 4. Matrix interference from environmental samples.1. Concentrate the sample extract before analysis. 2. Optimize the GC temperature program to improve separation. 3. Compare the obtained mass spectra with literature data for known this compound photoproducts and utilize mass spectral libraries for tentative identification.[2] 4. Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the matrix before GC-MS analysis.
Baseline drift or noise in chromatograms 1. Contaminated mobile phase or solvents. 2. Air bubbles in the detector or pump. 3. Detector lamp nearing the end of its life. 4. Leaks in the HPLC system.1. Use high-purity solvents and filter the mobile phase before use. 2. Degas the mobile phase and purge the pump and detector to remove air bubbles. 3. Replace the detector lamp if its usage hours are high. 4. Systematically check all fittings and connections for leaks.[8]

Section 3: Data Presentation

Table 1: Identified Photodegradation Products of this compound in Aqueous Solution
Mass-to-Charge Ratio (m/z)Number of Isomers IdentifiedStability
3283Isomer (a) is particularly unstable under sunlight
2942Stable photoproduct
2921-
2781Stable photoproduct
1901Stable photoproduct
Data sourced from Mateus et al. (2002)[2][4]
Table 2: Fluorescence Quantum Yields (Φf) of this compound in Various Solvents
SolventFluorescence Quantum Yield (Φf) x 10⁻³
Hexane2.44
Dichloromethane3.10
Acetonitrile3.69
Dioxane2.74
Ethanol0.89
Methanol0.55
Data sourced from Mateus et al. (1997)[9]

Section 4: Experimental Protocols

Protocol 1: Aqueous Photolysis of this compound under Simulated Sunlight

This protocol outlines a general procedure for studying the photodegradation of this compound in an aqueous solution.

1. Materials and Reagents:

  • This compound analytical standard[1][10]

  • HPLC-grade acetonitrile and water

  • Phosphate buffer salts (for pH control)

  • Quartz reaction vessels

  • Solar simulator (e.g., Xenon arc lamp with filters to simulate natural sunlight)

  • HPLC-UV system

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup (optional)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of, for example, 1000 mg/L.

  • Preparation of Working Solutions: Spike an appropriate volume of the stock solution into a buffered aqueous solution (e.g., pH 7 phosphate buffer) in quartz reaction vessels to achieve the desired initial concentration (e.g., 10 mg/L).

  • Control Samples: Prepare identical control samples and wrap them in aluminum foil to protect them from light. These will be used to account for any degradation not caused by light (e.g., hydrolysis).

  • Irradiation: Place the uncovered reaction vessels in the solar simulator. Maintain a constant temperature using a water bath.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the irradiated and control samples.

  • Sample Analysis:

    • Directly inject the aqueous samples into the HPLC-UV system to quantify the remaining this compound concentration.

    • For photoproduct identification, samples may require a concentration step using SPE followed by analysis with GC-MS or LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics. The degradation rate constant (k) and half-life (t½) can be calculated assuming pseudo-first-order kinetics.

Protocol 2: Photodegradation of this compound on a Soil Surface

This protocol provides a general method for investigating the photodegradation of this compound on a soil surface.

1. Materials and Reagents:

  • This compound analytical standard

  • Organic solvent (e.g., acetone or methanol)

  • Characterized soil (sieved to <2 mm)

  • Petri dishes or similar shallow glass containers

  • Solar simulator

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Analytical instrumentation (HPLC-UV, GC-MS, or LC-MS/MS)

2. Procedure:

  • Soil Preparation: Weigh a thin layer of soil (e.g., 5 g) into each petri dish.

  • Application of this compound: Prepare a solution of this compound in a volatile organic solvent. Evenly apply the solution to the soil surface and allow the solvent to evaporate completely in the dark.

  • Control Samples: Prepare control samples in the same manner but cover them with an opaque material to block light.

  • Irradiation: Place the uncovered petri dishes under the solar simulator. Control the temperature and humidity of the experimental chamber if possible.

  • Sampling: At specified time points, collect the entire soil sample from individual petri dishes (for both irradiated and dark controls).

  • Extraction: Extract this compound and its photoproducts from the soil using an appropriate solvent mixture. This may involve shaking or sonication followed by centrifugation.

  • Sample Analysis: Analyze the extracts using HPLC-UV for quantification of this compound and GC-MS or LC-MS/MS for the identification of photoproducts.

  • Data Analysis: Determine the dissipation kinetics of this compound on the soil surface by plotting its concentration over time.

Section 5: Visualizations

This compound Photodegradation Experimental Workflow

Fenarimol_Photodegradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_solution Prepare this compound Aqueous Solution irradiation Irradiation (Solar Simulator) prep_solution->irradiation dark_control Dark Control prep_solution->dark_control prep_soil Apply this compound to Soil Surface prep_soil->irradiation prep_soil->dark_control sampling Sampling at Time Intervals irradiation->sampling dark_control->sampling extraction Extraction (for soil samples) sampling->extraction Soil Samples quantification Quantification (HPLC-UV) sampling->quantification Aqueous Samples identification Identification (GC-MS / LC-MS/MS) sampling->identification extraction->quantification extraction->identification kinetics Degradation Kinetics (Rate Constant, Half-life) quantification->kinetics pathway Degradation Pathway identification->pathway

Caption: Workflow for this compound photodegradation experiments.

Proposed Photodegradation Pathway of this compound

Fenarimol_Degradation_Pathway cluster_products Primary Photoproducts cluster_secondary Secondary Degradation This compound This compound (m/z 331) p328 Isomers (m/z 328) This compound->p328 Sunlight p294 Isomers (m/z 294) This compound->p294 Sunlight p292 Photoproduct (m/z 292) This compound->p292 Sunlight p278 Photoproduct (m/z 278) This compound->p278 Sunlight p190 Photoproduct (m/z 190) This compound->p190 Sunlight polar_compounds Polar, Low Molecular Weight Compounds p328->polar_compounds Prolonged Irradiation p294->polar_compounds Prolonged Irradiation p278->polar_compounds Prolonged Irradiation p190->polar_compounds Prolonged Irradiation

Caption: Proposed photodegradation pathway of this compound.

References

Technical Support Center: Mitigating Fenarimol's Off-Target Effects in Endocrine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying the endocrine-disrupting properties of the fungicide fenarimol.

I. Troubleshooting Guides

This section provides solutions to common issues observed during in-vitro experiments with this compound.

Issue 1: Conflicting or Unexpected Results in Steroidogenesis Assays (e.g., H295R Assay)

  • Question: My H295R assay shows a decrease in estradiol (E2) at lower concentrations of this compound, but an increase or no change at higher concentrations. Why is this happening?

  • Answer: This is a known dual effect of this compound. At lower concentrations, its primary off-target effect is the inhibition of aromatase (CYP19A1), the enzyme that converts testosterone to estradiol, leading to decreased E2 levels.[1][2] At higher concentrations, this compound can exhibit weak estrogenic activity, directly activating the estrogen receptor and potentially counteracting the effect of aromatase inhibition on estrogen-responsive endpoints.[1][2]

    Mitigation Strategies:

    • Widen Concentration Range: Test a broad range of this compound concentrations to capture both the inhibitory and potential estrogenic effects.

    • Use Co-exposures: To isolate the aromatase-inhibiting effect, co-expose the cells to this compound and a non-aromatisable androgen like dihydrotestosterone (DHT).

    • Measure Multiple Hormones: Quantify both testosterone and estradiol levels. A decrease in estradiol with a concurrent increase in testosterone is a strong indicator of aromatase inhibition.

Issue 2: Discrepancies Between In-Vitro Antiandrogenic Activity and In-Vivo Effects

  • Question: My in-vitro androgen receptor (AR) binding assay shows weak antagonism by this compound, but in-vivo studies in rats show significant antiandrogenic effects. What could explain this?

  • Answer: This discrepancy can arise from several factors:

    • Metabolism: this compound may be metabolized in vivo to more potent antiandrogenic compounds.

    • Multiple Mechanisms: this compound's antiandrogenic effects in vivo may not be solely due to competitive AR binding. It can also down-regulate the expression of androgen-responsive genes, such as prostate-binding protein C3 (PBP C3), ornithine decarboxylase (ODC), and insulin-like growth factor 1 (IGF-1).

    • Indirect Effects: this compound can impact the hypothalamic-pituitary-gonadal (HPG) axis, potentially altering gonadotropin and testosterone levels, which would not be captured in a simple receptor binding assay.

    Mitigation Strategies:

    • In-Vitro Metabolism Studies: Use liver microsomes (S9 fractions) in your in-vitro assays to simulate metabolic activation.

    • Gene Expression Analysis: In addition to binding assays, perform quantitative real-time PCR (qRT-PCR) on androgen-responsive genes in relevant cell lines (e.g., LNCaP) to assess functional antiandrogenic activity.

    • In-Vivo Studies with Hormone Monitoring: When conducting in-vivo experiments, measure serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone to assess effects on the HPG axis.

Issue 3: High Variability in Estrogen Receptor (ER) Activation Assays

  • Question: I am seeing inconsistent results in my ER reporter gene or cell proliferation assays with this compound. What are the potential causes and solutions?

  • Answer: High variability can be due to the weak and complex nature of this compound's estrogenic activity.

    • Low Potency: this compound is a weak estrogen agonist, so its effects may be close to the limit of detection of the assay, leading to higher variability.

    • Cytotoxicity: At higher concentrations, this compound can be cytotoxic, which can mask any potential estrogenic effects in cell proliferation assays.

    • Dual Effects: The aromatase-inhibiting properties of this compound can interfere with estrogenic readouts in cell lines that endogenously produce estrogens (e.g., MCF-7).

    Mitigation Strategies:

    • Use a Sensitive Assay: Employ a highly sensitive reporter gene assay with a strong promoter and a stable cell line.

    • Assess Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cell death.

    • Use ER-Negative Control Cells: To confirm that the observed estrogenic effects are ER-mediated, use an ER-negative cell line as a negative control.

    • Co-treatment with an ER Antagonist: To verify that the proliferative or reporter gene activity is ER-dependent, co-treat with a pure ER antagonist like fulvestrant (ICI 182,780).

II. Frequently Asked Questions (FAQs)

Q1: What are the primary off-target endocrine effects of this compound?

A1: this compound exhibits a complex profile of endocrine disruption, primarily through three mechanisms:

  • Aromatase Inhibition: this compound is a potent inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.[3]

  • Antiandrogenic Activity: It acts as an androgen receptor (AR) antagonist, competitively inhibiting the binding of androgens to the AR.

  • Estrogenic Activity: this compound can act as a weak estrogen receptor (ER) agonist, mimicking the effects of estradiol.[1][2]

Q2: How can I differentiate between this compound's antiandrogenic and aromatase-inhibiting effects in my experiments?

A2: To dissect these two mechanisms, you can use a combination of experimental approaches:

  • Receptor Binding Assays: A competitive AR binding assay will specifically measure the ability of this compound to interact with the androgen receptor.

  • Aromatase Activity Assays: An in-vitro aromatase activity assay (e.g., using human placental microsomes or JEG-3 cells) will quantify the direct inhibition of the aromatase enzyme.

  • Reporter Gene Assays: Use a cell line with an androgen-responsive reporter gene and co-treat with a non-aromatizable androgen like DHT. Any inhibition of the reporter signal will be due to AR antagonism, not aromatase inhibition.

Q3: Is there a risk of synergistic or additive effects when studying this compound in combination with other endocrine disruptors?

A3: Yes, there is a potential for complex mixture effects. For example, co-exposure to another weak estrogen could result in an additive estrogenic response. Similarly, co-exposure with another antiandrogen could lead to a greater-than-expected antiandrogenic effect. When designing experiments with chemical mixtures including this compound, it is crucial to consider the potential for both additive and synergistic interactions on multiple endocrine pathways.

Q4: What are the key considerations for selecting an appropriate in-vitro model to study this compound's off-target effects?

A4: The choice of in-vitro model is critical and depends on the specific endocrine endpoint you are investigating:

  • For Steroidogenesis: The human adrenocortical carcinoma cell line (H295R) is the gold standard as it expresses most of the key enzymes involved in steroidogenesis.

  • For Androgen Receptor Antagonism: Cell lines like the human prostate cancer cell line (LNCaP) or cell lines stably transfected with the human androgen receptor and a reporter gene are suitable.

  • For Estrogen Receptor Agonism: The human breast cancer cell line (MCF-7) or cell lines stably transfected with the human estrogen receptor and a reporter gene are commonly used.

Q5: How can I control for the off-target effects of this compound when using it as a fungicide in my experiments?

A5: If you are using this compound as a fungicide in a study where endocrine endpoints are also being measured, it is crucial to:

  • Use the Lowest Effective Concentration: Determine the minimum concentration of this compound required for effective fungal control to minimize off-target endocrine effects.

  • Include a "Fungicide-Only" Control Group: This group will help you to distinguish the effects of this compound on your endocrine endpoints from any effects caused by the fungal infection itself.

  • Consider an Alternative Fungicide: If possible, use a fungicide with a different mechanism of action and no known endocrine-disrupting properties as a control.

III. Quantitative Data Summary

Parameter Assay System Value Reference
Aromatase (CYP19A1) Inhibition IC50 Human placental microsomes~10 µM
JEG-3 cells2 - 3.3 µM
Androgen Receptor (AR) Inhibition IC50 In vitro assay19 µM
Estrogen Receptor (ER) Binding Affinity Data not available-
Inhibition of Brassinosteroid Biosynthesis IC50 Arabidopsis seedlings~1.8 µM

Note: IC50 values can vary depending on the specific experimental conditions and assay system used.

IV. Experimental Protocols

H295R Steroidogenesis Assay

This protocol is a summary of the OECD Test Guideline 456.

  • Cell Culture: Culture H295R cells in a complete growth medium. Cells should be used between passages 4 and 10.

  • Plating: Seed cells in 24-well plates and allow them to attach and acclimate for 24 hours.

  • Exposure: Expose the cells to a range of this compound concentrations (typically from 0.001 to 10 µM) and appropriate controls (solvent control, positive controls like forskolin and prochloraz) for 48 hours.

  • Hormone Quantification: After exposure, collect the cell culture medium and quantify the concentrations of testosterone and 17β-estradiol using validated methods such as ELISA or LC-MS/MS.

  • Cytotoxicity Assessment: After collecting the medium, assess cell viability using a standard method like the MTT assay to ensure that the observed effects on hormone production are not due to cytotoxicity.

Androgen Receptor (AR) Competitive Binding Assay
  • Receptor Source: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as the ventral prostate of rats.

  • Radioligand: Use a radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), as the ligand.

  • Competition: Incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.

  • Separation: Separate the receptor-bound from the free radioligand using a method like hydroxylapatite precipitation.

  • Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Estrogen Receptor (ERα) Reporter Gene Assay
  • Cell Line: Use a stable cell line that co-expresses the human estrogen receptor alpha (ERα) and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

  • Cell Plating and Exposure: Plate the cells in a 96-well or 384-well plate and expose them to a range of this compound concentrations and controls (e.g., 17β-estradiol as a positive control, and a solvent control) for 24-48 hours.

  • Reporter Gene Measurement: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

  • Data Analysis: Normalize the reporter gene activity to a measure of cell viability (e.g., total protein content) and plot the response as a function of this compound concentration to determine the EC50 (effective concentration to elicit 50% of the maximal response).

V. Visualizations

Steroidogenesis_Pathway cluster_steroidogenesis Steroidogenesis Pathway cluster_fenarimol_action This compound Off-Target Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) This compound This compound Aromatase (CYP19A1) Aromatase (CYP19A1) This compound->Aromatase (CYP19A1) Inhibition

Caption: this compound inhibits the aromatase enzyme in the steroidogenesis pathway.

Androgen_Receptor_Signaling cluster_ar_signaling Androgen Receptor Signaling cluster_fenarimol_antagonism This compound Antiandrogenic Action Androgen Androgen AR Androgen Receptor Androgen->AR AR-Androgen Activated AR Dimer AR->AR-Androgen Binding & Dimerization HSP Heat Shock Proteins HSP->AR Dissociation ARE Androgen Response Element AR-Androgen->ARE Nuclear Translocation Gene Transcription Gene Transcription ARE->Gene Transcription Activation This compound This compound This compound->AR Competitive Antagonism

Caption: this compound competitively antagonizes the androgen receptor.

Estrogen_Receptor_Signaling cluster_er_signaling Estrogen Receptor Signaling cluster_fenarimol_agonism This compound Estrogenic Action Estrogen Estrogen ER Estrogen Receptor Estrogen->ER ER-Estrogen Activated ER Dimer ER->ER-Estrogen Binding & Dimerization ERE Estrogen Response Element ER-Estrogen->ERE Nuclear Translocation Gene Transcription Gene Transcription ERE->Gene Transcription Activation This compound This compound This compound->ER Weak Agonism

Caption: this compound acts as a weak agonist at the estrogen receptor.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound's Off-Target Effects start Start: Hypothesis on this compound's Endocrine Activity in_vitro In-Vitro Screening start->in_vitro steroidogenesis H295R Steroidogenesis Assay in_vitro->steroidogenesis Assess Steroid Hormone Synthesis ar_binding AR Competitive Binding Assay in_vitro->ar_binding Assess Androgen Receptor Interaction er_reporter ER Reporter Gene Assay in_vitro->er_reporter Assess Estrogen Receptor Activation data_analysis Data Analysis & Interpretation steroidogenesis->data_analysis ar_binding->data_analysis er_reporter->data_analysis mechanistic Mechanistic Follow-up data_analysis->mechanistic Elucidate Mechanism gene_expression Gene Expression Analysis (qRT-PCR) mechanistic->gene_expression in_vivo In-Vivo Confirmation (e.g., Uterotrophic Assay) mechanistic->in_vivo Confirm In-Vivo Relevance end Conclusion on Endocrine Disrupting Potential in_vivo->end

Caption: A logical workflow for investigating this compound's endocrine effects.

References

Enhancing the solubility of Fenarimol for stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of Fenarimol for the preparation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound for in vitro studies.[1][2] this compound is also soluble in other organic solvents such as acetone, chloroform, and methanol.[3]

Q2: What is the solubility of Fenarimoll in common laboratory solvents?

A2: this compound exhibits significantly higher solubility in organic solvents compared to water.[1] The solubility in various solvents at 25°C is summarized in the table below.

Q3: How should I store the this compound stock solution?

A3: It is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For short-term storage (up to one week), the solution can be kept at 4°C.[4] Protect the solution from light.[5]

Q4: What is the mechanism of action of this compound?

A4: this compound is a fungicide that functions by inhibiting the biosynthesis of essential sterol molecules in fungi. It specifically targets and blocks the activity of the CYP51 enzyme (lanosterol 14-alpha-demethylase), which is a critical step in the ergosterol biosynthesis pathway.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/L)
Chloroform>500
Cyclohexanone>500
Acetone>250
Ethyl Cellosolve>250
Methyl Cellosolve>250
Benzene100-125
Methanol100-125
Acetonitrile40-45
Heavy Aromatic Naphtha40-45
Xylene40-45
Water (pH 7)13.7
Hexane1.1

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 331.20 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 331.20 g/mol = 0.003312 g = 3.312 mg

  • Weighing:

    • Carefully weigh out 3.312 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Troubleshooting Guide

Q1: My this compound powder is not fully dissolving in DMSO.

A1:

  • Increase mixing time: Continue to vortex the solution for a few more minutes.

  • Gentle warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Use fresh DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds. Use a fresh, unopened bottle of anhydrous DMSO.[6]

Q2: The this compound precipitates out of solution when I dilute my DMSO stock with aqueous media.

A2: This is a common issue with poorly water-soluble compounds.

  • Stepwise dilution: Dilute the stock solution in a stepwise manner rather than adding it all at once to the aqueous medium.[4]

  • Increase the final volume: A higher final volume will result in a lower final concentration of both this compound and DMSO, which can help maintain solubility.

  • Use a surfactant: In some experimental setups, a small amount of a biocompatible surfactant (e.g., Tween 80) can be included in the final medium to improve solubility.

  • Check the final DMSO concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.[4]

Mandatory Visualizations

Fenarimol_Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex warm Gentle Warming (Optional) vortex->warm aliquot Aliquot into Single-Use Tubes vortex->aliquot sonicate Sonication (Optional) warm->sonicate sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Preparing a this compound Stock Solution.

Fenarimol_Mechanism_of_Action This compound This compound This compound->Inhibition CYP51 CYP51 (Lanosterol 14α-demethylase) Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Pathway Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Inhibition->CYP51 Inhibits

Caption: Mechanism of Action of this compound via CYP51 Inhibition.

References

Technical Support Center: Fenarimol Resistance in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenarim-ol resistance in fungal isolates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Fenarimol?

This compound is a fungicide that inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] It specifically targets and blocks the activity of the enzyme 14α-demethylase, which is encoded by the CYP51 gene.[3][4][5][6] This disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately inhibits fungal growth.[2]

Q2: What are the common molecular mechanisms of resistance to this compound in fungi?

Fungal isolates can develop resistance to this compound through several mechanisms:

  • Target Site Modification: Mutations in the cyp51A gene, which encodes the 14α-demethylase enzyme, can alter the protein structure. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect.[7]

  • Overexpression of the Target Enzyme: Increased expression of the cyp51A gene leads to higher levels of the 14α-demethylase enzyme. This overproduction can effectively titrate out the drug, requiring higher concentrations of this compound to achieve the same level of inhibition.[7][8]

  • Increased Drug Efflux: Fungal cells can actively pump this compound out of the cell using transporter proteins, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) superfamilies.[9][10] Overexpression of the genes encoding these transporters reduces the intracellular concentration of the fungicide, allowing the fungus to survive at higher drug concentrations.[9][10]

Q3: How can I determine if my fungal isolate is resistant to this compound?

The most common method to determine resistance is by measuring the Minimum Inhibitory Concentration (MIC) of this compound for your isolate. A significant increase in the MIC compared to a known susceptible (wild-type) strain indicates resistance. Molecular methods, such as sequencing the cyp51A gene and analyzing the expression levels of cyp51A and efflux pump genes, can be used to identify the specific resistance mechanism.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible MIC results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Variability Ensure a standardized inoculum is prepared for each experiment. Spectrophotometric methods to adjust the final inoculum concentration to (0.4–5) × 10⁴ CFU/mL are recommended.[11]
Incorrect Incubation Time or Temperature Adhere to established protocols. For many filamentous fungi, incubation at 35°C for 48-72 hours is standard.[11][12] However, optimal conditions can be species-specific.
Subjective Endpoint Reading For azoles like this compound, the endpoint is often defined as the lowest concentration that shows a significant reduction in growth (e.g., ≥50%) compared to the drug-free control, rather than complete inhibition.[13][14] Using a spectrophotometer to read optical density can provide more objective results.[13]
Media Composition Use a standardized medium such as RPMI 1640 for susceptibility testing to ensure consistency.[12]
Problem 2: Suspected this compound resistance, but no mutations found in the cyp51A gene.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Overexpression of cyp51A The resistance may be due to increased gene expression rather than a mutation in the coding sequence. Perform quantitative real-time PCR (qRT-PCR) to compare the expression level of cyp51A in the resistant isolate to a susceptible control.
Increased Efflux Pump Activity The resistance could be mediated by the overexpression of ABC or MFS transporters.[9][10] Use qRT-PCR to analyze the expression of known efflux pump genes.
Alternative Resistance Mechanisms Other less common mechanisms might be involved, such as alterations in upstream or downstream components of the ergosterol biosynthesis pathway.[2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]

  • Prepare Fungal Inoculum:

    • Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) until sufficient sporulation is observed.[15]

    • Harvest spores/conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore/conidia suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[11]

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control.

    • Incubate the plate at 35°C for 48-72 hours.[11]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a ≥50% reduction in visible growth compared to the positive control.[14] This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).[16]

Protocol 2: Fungal Genomic DNA Extraction for Gene Sequencing

This protocol is a general guide for extracting fungal DNA.

  • Harvest Fungal Mycelia:

    • Grow the fungal isolate in a liquid culture (e.g., Sabouraud Dextrose Broth).

    • Harvest the mycelia by filtration or centrifugation.[17]

  • Cell Lysis:

    • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.[15][17] This mechanical disruption is crucial for breaking the tough fungal cell wall.[18]

    • Resuspend the powdered mycelia in a lysis buffer (e.g., containing SDS and Proteinase K).[15][17]

  • DNA Purification:

    • Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins and other cellular debris.[15][19]

    • Precipitate the DNA from the aqueous layer using isopropanol.[15][19]

    • Wash the DNA pellet with 70% ethanol and resuspend in sterile water or TE buffer.[15][19]

    • Alternatively, use a commercial fungal DNA extraction kit following the manufacturer's instructions.[17]

  • Quality Control:

    • Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).[19]

Data Presentation

Table 1: Example MIC Values for Susceptible and Resistant Fungal Isolates

IsolateThis compound MIC (µg/mL)Phenotype
Wild-Type Strain0.25Susceptible
Resistant Isolate 18.0Resistant
Resistant Isolate 2>16.0Highly Resistant

Table 2: Example qRT-PCR Results for Gene Expression Analysis

GeneResistant Isolate (Fold Change vs. Wild-Type)Interpretation
cyp51A12.5Overexpression of the target enzyme
atrB (ABC transporter)8.2Increased drug efflux
mfs1 (MFS transporter)1.5Not significantly overexpressed

Visualizations

Fenarimol_Action_Resistance cluster_pathway Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Lanosterol Lanosterol 14-alpha-demethylase (CYP51) 14-alpha-demethylase (CYP51) Lanosterol->14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethylase (CYP51)->Ergosterol Cell_Membrane_Integrity Cell_Membrane_Integrity Ergosterol->Cell_Membrane_Integrity Maintains Membrane Integrity Cell_Membrane This compound This compound This compound->14-alpha-demethylase (CYP51) Inhibits CYP51_Mutation CYP51 Mutation CYP51_Mutation->14-alpha-demethylase (CYP51) Reduces Binding CYP51_Overexpression CYP51 Overexpression CYP51_Overexpression->14-alpha-demethylase (CYP51) Increases Amount Efflux_Pump Efflux Pump (ABC/MFS) Efflux_Pump->this compound Removes from cell

Caption: this compound's mechanism of action and fungal resistance pathways.

Troubleshooting_Workflow start High this compound MIC (Suspected Resistance) seq_cyp51a Sequence cyp51A gene start->seq_cyp51a q_mutation Mutation found? seq_cyp51a->q_mutation res_mutation Resistance Mechanism: Target Site Modification q_mutation->res_mutation Yes q_expression Analyze Gene Expression (qRT-PCR) q_mutation->q_expression No q_overexpression cyp51A or Efflux Pump Overexpressed? q_expression->q_overexpression res_overexpression Resistance Mechanism: Target/Efflux Overexpression q_overexpression->res_overexpression Yes res_other Investigate Alternative Mechanisms q_overexpression->res_other No

Caption: Workflow for investigating this compound resistance mechanisms.

References

Adjusting for the matrix effect in Fenarimol analysis of complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Fenarimol in complex samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the matrix effect in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect this compound analysis?

A1: The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] In the analysis of this compound, co-extracted compounds from complex samples like soil, fruits, or herbal products can either suppress or enhance the ionization of this compound in the ion source of a mass spectrometer.[2][3] This leads to inaccurate quantification, either underestimating or overestimating the true concentration of this compound in the sample.[4] For instance, signal suppression has been observed in soil extracts during this compound analysis, while some food matrices might cause signal enhancement.[5][6]

Q2: I am seeing poor recovery of this compound in my experiments. Could this be due to the matrix effect?

A2: Yes, poor recovery is a common symptom of the matrix effect. The matrix can interfere with the extraction process, leading to incomplete recovery of this compound from the sample. Additionally, signal suppression during analysis will result in apparently low recovery values, even if the extraction was efficient. It is crucial to differentiate between extraction inefficiency and signal suppression caused by the matrix. Validation experiments using matrix-matched standards or the standard addition method can help identify the source of the problem.

Q3: My calibration curve for this compound is not linear when using standards prepared in pure solvent. What could be the cause?

A3: A non-linear calibration curve when analyzing complex samples with solvent-based standards is a strong indicator of a matrix effect. The varying concentrations of matrix components in your different sample dilutions can lead to inconsistent signal suppression or enhancement, causing the calibration curve to deviate from linearity. Using matrix-matched calibration or the standard addition method is highly recommended to overcome this issue.[7][8]

Q4: How can I determine if my this compound analysis is being affected by a matrix effect?

A4: You can assess the matrix effect by comparing the signal response of this compound in a standard solution prepared in pure solvent with the response of a standard spiked into a blank matrix extract (a sample known to be free of this compound). The matrix effect (ME) can be calculated using the following formula:

ME (%) = [(Peak area in matrix-matched standard - Peak area in solvent standard) / Peak area in solvent standard] x 100

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.[9] Values exceeding ±20% are generally considered significant and require corrective measures.[10]

Troubleshooting Guide

Problem 1: Inconsistent and non-reproducible this compound quantification.

  • Possible Cause: Unaddressed matrix effects that vary between samples.

  • Troubleshooting Steps:

    • Evaluate the Matrix Effect: Quantify the matrix effect using the method described in FAQ 4.

    • Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples.[7] This helps to compensate for consistent matrix effects.

    • Consider the Standard Addition Method: For highly variable matrices where a representative blank is unavailable, the standard addition method is a powerful tool.[11][12] This involves adding known amounts of this compound standard to aliquots of the sample extract.

    • Optimize Sample Preparation: Improve the cleanup step to remove interfering matrix components. Techniques like dispersive solid-phase extraction (dSPE) with different sorbents (e.g., C18, PSA, GCB) can be effective.[13]

Problem 2: Significant signal suppression observed in this compound analysis by LC-MS/MS.

  • Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering compounds.

    • Dilute the Sample Extract: Diluting the extract can reduce the concentration of matrix components entering the mass spectrometer, thereby minimizing signal suppression.[14] However, ensure that the diluted concentration of this compound remains above the limit of quantification.

    • Optimize MS/MS Parameters: Ensure that the precursor and product ion selection for this compound is highly specific to minimize interferences.

    • Enhance Sample Cleanup: Employ a more rigorous cleanup protocol. This could involve using different or multiple dSPE sorbents in your QuEChERS method.

Problem 3: Signal enhancement leading to overestimation of this compound in GC-MS analysis.

  • Possible Cause: Matrix components are coating active sites in the GC inlet and column, preventing the thermal degradation of this compound and leading to an enhanced signal.[3][6]

  • Troubleshooting Steps:

    • Use Analyte Protectants: Adding analyte protectants to both standards and sample extracts can help to equalize the response enhancement effect.[15][16]

    • Employ Matrix-Matched Calibration: This is a very effective way to compensate for predictable signal enhancement.[6]

    • Perform Regular Inlet Maintenance: Frequent changing of the GC liner and trimming of the column can reduce the accumulation of non-volatile matrix components.

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation for this compound in Fruit and Vegetable Matrices

This protocol is a modification of the original QuEChERS method.[17][18]

  • Sample Homogenization: Homogenize 10-15 g of the sample. For dry samples, rehydrate before homogenization.[18]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).[17]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a dSPE tube containing a sorbent material (e.g., a combination of PSA and C18) and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract Preparation:

    • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS, it may be necessary to dilute the extract with the initial mobile phase.[19]

Protocol 2: Matrix-Matched Calibration for this compound Analysis
  • Prepare a Blank Matrix Extract: Follow the QuEChERS protocol using a sample of the same matrix that is known to be free of this compound.

  • Prepare a Stock Solution of this compound: Dissolve a known amount of this compound analytical standard in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution.

  • Prepare Calibration Standards:

    • Serially dilute the this compound stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.[20]

    • Ensure the concentration range of your calibration standards brackets the expected concentration of this compound in your samples.

  • Analysis: Analyze the matrix-matched calibration standards along with your samples using the same analytical method.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards. Use this curve to determine the concentration of this compound in your samples.

Protocol 3: Standard Addition Method for this compound Analysis

This method is useful when a blank matrix is not available.[11][21]

  • Prepare Sample Aliquots: Divide your sample extract into at least four equal aliquots.

  • Spike Three Aliquots:

    • Leave one aliquot unspiked.

    • Add increasing known amounts of a this compound standard solution to the other three aliquots. The spiking levels should be chosen to be around 0.5x, 1x, and 1.5x the estimated concentration of this compound in the sample.[11]

  • Analysis: Analyze all four aliquots using your established analytical method.

  • Quantification:

    • Create a plot of the instrument response (peak area) on the y-axis versus the concentration of the added this compound standard on the x-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the concentration of this compound in the unspiked sample.

Data Presentation

Table 1: Recovery of this compound in Different Soil Types

Soil TypeExtraction MethodRecovery (%)Reference
Soil 1 (high in iron and aluminum oxides)Ultrasonic Extraction94.3 ± 1.9[22]
Soil 2 (rich in humic substances)Ultrasonic Extraction89.6 ± 4.2[22]

Table 2: Matrix Effect of this compound in Various Food and Environmental Matrices

MatrixAnalytical MethodMatrix EffectReference
AppleLC-MS/MSNo significant effect[5]
GrapeLC-MS/MSNo significant effect[5]
CucumberLC-MS/MSNo significant effect[5]
TomatoLC-MS/MSNo significant effect[5]
SoilLC-MS/MSSignal suppression[5]
Herbal Potion (Alpa Lesana)GC-MSStrong signal enhancement

Visualizations

Matrix_Effect_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Decision Point cluster_3 Mitigation Strategies cluster_4 Outcome Problem Inconsistent this compound Results Assess_ME Assess Matrix Effect (ME) (Solvent vs. Matrix Spike) Problem->Assess_ME ME_Significant ME > 20%? Assess_ME->ME_Significant Matrix_Match Matrix-Matched Calibration ME_Significant->Matrix_Match Yes Std_Addition Standard Addition Method ME_Significant->Std_Addition Yes Cleanup Improve Sample Cleanup (dSPE) ME_Significant->Cleanup Yes Dilution Dilute Sample Extract ME_Significant->Dilution Yes No_Action Proceed with Current Method ME_Significant->No_Action No Accurate_Quant Accurate Quantification Matrix_Match->Accurate_Quant Std_Addition->Accurate_Quant Cleanup->Accurate_Quant Dilution->Accurate_Quant

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

QuEChERS_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Cleanup (dSPE) cluster_3 Analysis Start Homogenized Sample Add_ACN Add Acetonitrile & Extraction Salts Start->Add_ACN Shake Shake Vigorously Add_ACN->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant to dSPE Tube Centrifuge1->Transfer_Supernatant Vortex Vortex Transfer_Supernatant->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: Experimental workflow for the QuEChERS sample preparation method.

References

Validation & Comparative

Comparative Efficacy of Fenarimol and Its Analogues Against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-trypanosomal activity of Fenarimol derivatives, supported by experimental data.

The quest for novel, effective, and safe therapeutic agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has led to the investigation of various chemical scaffolds. Among these, the fungicide this compound and its analogues have emerged as a promising class of inhibitors.[1][2] This guide provides a comparative analysis of this compound and its derivatives, presenting their performance based on available experimental data, detailing the methodologies used for their evaluation, and visualizing the underlying mechanism of action.

Performance Data: A Comparative Analysis

The anti-trypanosomal activity of this compound and its analogues has been primarily evaluated through in vitro whole-cell assays against the intracellular amastigote form of T. cruzi. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the potency of these compounds. The data presented below summarizes the in vitro efficacy of this compound and several of its optimized analogues.

CompoundT. cruzi IC50 (nM)Cytotoxicity (L6 Cells IC50, µM)Reference Compound
This compound 350>10
Analogue 2 Not specifiedNot specifiedBenznidazole
Analogue 6 Potent (low nM)>10Posaconazole
Analogue (S)-7 Potent (low nM)>10
Piperazine Analogue 37 Low nMNot specified

Data compiled from multiple sources indicating potent low nanomolar activity for optimized analogues.[1][3][4]

Lead optimization efforts on the this compound scaffold have led to the development of analogues with significantly improved potency, exhibiting IC50 values in the low nanomolar range.[1][2] Notably, compounds such as 6 and (S)-7 have demonstrated curative activity in murine models of Chagas disease.[3] These compounds show a high degree of selectivity, with minimal cytotoxicity against mammalian cell lines like rat myoblast L6 cells.[3]

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound and its analogues exert their anti-trypanosomal effect by targeting a crucial enzyme in the parasite's sterol biosynthesis pathway: sterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[3][5][6] This enzyme is essential for the synthesis of ergosterol and other 24-alkylated sterols, which are vital components of the parasite's cell membrane.[7][8] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to parasite death.[9][10] This mechanism is analogous to that of azole antifungal drugs.[5][11]

G Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediates Sterol Intermediates CYP51->Intermediates Ergosterol Ergosterol & other 24-alkylated sterols Intermediates->Ergosterol Membrane Parasite Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Parasite Death Membrane->Disruption Leads to This compound This compound & Analogues This compound->CYP51 Inhibition

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

The evaluation of this compound and its analogues against T. cruzi involves standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Whole-Cell Anti-T. cruzi Assay

This assay is the primary method for determining the potency of compounds against the intracellular amastigote stage of the parasite.

  • Host Cell Culture: Rat myoblast L6 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Parasite Culture: T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase) are used to infect the L6 host cells.[2]

  • Infection and Compound Treatment: L6 cells are seeded in 96-well plates and infected with trypomastigotes. After allowing for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and its analogues).

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for amastigote replication.

  • Quantification of Parasite Growth: Parasite viability is assessed using a colorimetric method. For β-galactosidase-expressing parasites, chlorophenol red-β-D-galactopyranoside (CPRG) is added. The β-galactosidase produced by viable parasites cleaves CPRG, resulting in a color change that is measured spectrophotometrically at 570 nm.[12][13]

  • Data Analysis: The absorbance values are used to determine the percentage of parasite growth inhibition for each compound concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed to assess the selectivity of the compounds by measuring their toxicity to mammalian host cells.

  • Cell Culture: L6 cells are seeded in 96-well plates in the absence of parasites.

  • Compound Treatment: Cells are exposed to serial dilutions of the test compounds.

  • Incubation: Plates are incubated for the same duration as the anti-trypanosomal assay.

  • Viability Assessment: Cell viability is determined using a resazurin-based assay. Resazurin is reduced by viable cells to the fluorescent product resorufin, and the fluorescence is measured.

  • Data Analysis: The IC50 for cytotoxicity is calculated from the dose-response curve.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Efficacy (Murine Model) HostCells 1. Host Cell Culture (e.g., L6 cells) Infection 2. Infection with T. cruzi trypomastigotes HostCells->Infection Treatment 3. Compound Treatment (Serial Dilutions) Infection->Treatment Incubation 4. Incubation Treatment->Incubation Cytotoxicity Cytotoxicity Assay (on Host Cells) Treatment->Cytotoxicity Quantification 5. Quantification of Parasite Growth (e.g., CPRG) Incubation->Quantification IC50_calc 6. IC50 Calculation Quantification->IC50_calc Infection_mouse 1. Mouse Infection with T. cruzi IC50_calc->Infection_mouse Promising Compounds Treatment_mouse 2. Oral Dosing with Lead Compounds Infection_mouse->Treatment_mouse Parasitemia 3. Monitoring Blood Parasitemia Treatment_mouse->Parasitemia Cure 4. Assessment of Cure (e.g., PCR) Parasitemia->Cure

Caption: General experimental workflow for drug screening.

Conclusion

This compound and its structurally related analogues represent a compelling class of anti-trypanosomal agents. Through targeted medicinal chemistry efforts, initial hits with moderate activity have been transformed into lead compounds with potent, low nanomolar efficacy against Trypanosoma cruzi and curative potential in preclinical models of Chagas disease.[1][3] Their well-defined mechanism of action, targeting the essential CYP51 enzyme in the parasite's sterol biosynthesis pathway, provides a solid foundation for further development. The experimental protocols outlined in this guide offer a standardized framework for the continued evaluation and comparison of this and other promising compound series in the pursuit of new treatments for Chagas disease.

References

Fenarimol's Anti-Leishmanial Potential: A Comparative Analysis in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-leishmanial activity of Fenarimol and current standard therapies in a mouse model context. While in-vivo quantitative data for this compound is not publicly available, this document summarizes its known mechanism of action and presents a framework for its evaluation by comparing it against established treatments.

Introduction to this compound as an Anti-leishmanial Candidate

This compound is a fungicide that has demonstrated promising activity against Leishmania species. Its primary mechanism of action is the inhibition of the sterol biosynthesis pathway, a critical metabolic route for the parasite's survival. Specifically, this compound targets the enzyme 14α-sterol demethylase, which is essential for the production of ergosterol, a key component of the Leishmania cell membrane.[1][2][3] Disruption of this pathway leads to altered membrane fluidity and function, ultimately resulting in parasite death. In-vitro studies have shown this compound to be effective against both the promastigote and amastigote stages of the parasite, and qualitative assessments in mouse models infected with Leishmania major have indicated that it can ameliorate lesions.[1][2][3]

Comparative Efficacy of Standard Anti-leishmanial Drugs in Murine Models

To provide a benchmark for the potential in-vivo efficacy of this compound, this section summarizes quantitative data from studies on established anti-leishmanial drugs: Amphotericin B and Miltefosine. Additionally, data for Farnesol, a natural compound that also targets sterol biosynthesis, is included as a relevant comparator.[4][5]

Table 1: Efficacy of Topical Miltefosine against Leishmania amazonensis in BALB/c Mice
Time PointMean Lesion Size (mm²) ± SD (Treated)Mean Lesion Size (mm²) ± SD (Vehicle)% Lesion Reduction (Treated)Parasite Load per Lesion ± SD (Treated)% Parasite Reduction (Treated)
Day 034.22 ± 3.152.16 ± 3.70%304,862 ± 62,6550%
Day 1226.12 ± 2.861.78 ± 5.123.67%140,005 ± 138,87754.10%
Day 254.49 ± 2.586.20 ± 8.286.88%3.52 ± 3.599.99%
Day 60 p.t.2.47 ± 2.4101.2 ± 18.1292.78%6,976 ± 4,68797.70%

Source: Monitoring Cutaneous Leishmaniasis Lesions in Mice Undergoing Topical Miltefosine Treatment (2023).[6] p.t. = post-treatment

Table 2: Efficacy of Amphotericin B against Leishmania species in Murine Models
Leishmania SpeciesMouse StrainTreatment RegimenOutcome Measure% Reduction in Parasite Burden
L. donovaniBALB/cLiposomal Amphotericin B (single dose)Liver parasite load>90%
L. donovaniBALB/cLiposomal Amphotericin B (single dose)Spleen parasite load>90%
L. majorBALB/cTopical Amphotericin BLesion sizeSignificant reduction
L. majorBALB/cTopical Amphotericin BSkin and spleen parasite loadAlmost complete elimination

Note: Data compiled from multiple sources. Direct comparison is limited due to variations in experimental design.

Table 3: Efficacy of Farnesol against Leishmania major in BALB/c Mice
Treatment GroupRouteDoseOutcome MeasureResult
FarnesolTopical250 mM/mlFootpad thicknessSignificant decrease, complete healing
FarnesolOral25mg/kgFootpad thicknessSignificant decrease, complete healing
ParomomycinTopical50mg/kgFootpad thicknessSwelling remained

Source: Evaluation of farnesol orally and topically against experimental cutaneous leishmaniasis: In-vivo analysis (2023).[4]

Experimental Protocols

General In-Vivo Efficacy Model for Cutaneous Leishmaniasis

This protocol outlines a general procedure for assessing the efficacy of a test compound against cutaneous leishmaniasis in a mouse model.

  • Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used due to their susceptibility to Leishmania major.

  • Parasite: Leishmania major (e.g., strain MHOM/SU/73/5ASKH) promastigotes are cultured to the stationary phase.

  • Infection: Mice are infected intradermally in the footpad or ear with 1 x 10^6 stationary phase promastigotes.

  • Treatment: Once lesions are established (typically 3-4 weeks post-infection), treatment with the test compound (e.g., this compound) is initiated. The route of administration (e.g., topical, oral, intraperitoneal) and dosing regimen will depend on the compound's properties. A vehicle control group and a positive control group (e.g., receiving a standard drug like Miltefosine) are included.

  • Efficacy Assessment:

    • Lesion Size: Lesion diameter or area is measured weekly using a caliper.

    • Parasite Burden: At the end of the experiment, parasite load in the infected tissue (e.g., footpad, ear) and draining lymph nodes is quantified using methods such as limiting dilution assay or quantitative PCR (qPCR).

    • Splenomegaly: The spleen is excised and weighed as an indicator of systemic infection.

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the treated, vehicle control, and positive control groups.

Protocol for Topical Miltefosine Treatment of L. amazonensis Infection

As described in "Monitoring Cutaneous Leishmaniasis Lesions in Mice Undergoing Topical Miltefosine Treatment" (2023).[6]

  • Animal Model and Infection: BALB/c mice were infected with Leishmania (Leishmania) amazonensis.

  • Treatment Formulation: A 0.5% miltefosine (MTF) hydrogel was used.

  • Treatment Regimen: The hydrogel was applied topically to the lesions for 25 consecutive days.

  • Assessments: Lesion size, parasite load (via qPCR), histopathology, and cytokine profiles (IL-4, TNFα, IFNγ, IL-10, and VEGF) were evaluated at days 0, 12, 25, and 85.

Visualizing Pathways and Processes

This compound's Mechanism of Action

Fenarimol_Mechanism This compound This compound C14DM 14α-sterol demethylase This compound->C14DM Inhibits Sterol_Biosynthesis Sterol Biosynthesis Pathway C14DM->Sterol_Biosynthesis Key Enzyme in Ergosterol Ergosterol (Membrane Component) Sterol_Biosynthesis->Ergosterol Produces Membrane Leishmania Cell Membrane Disruption Sterol_Biosynthesis->Membrane Disruption of Pathway leads to Death Parasite Death Membrane->Death

Caption: Proposed mechanism of this compound's anti-leishmanial activity.

Experimental Workflow for In-Vivo Anti-leishmanial Drug Testing

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Infect Mice Animal_Model->Infection Parasite_Culture Culture Leishmania (e.g., L. major) Parasite_Culture->Infection Lesion_Development Allow Lesion Development Infection->Lesion_Development Group_Assignment Assign to Groups (Treatment, Vehicle, Positive Control) Lesion_Development->Group_Assignment Administer_Treatment Administer Treatment Group_Assignment->Administer_Treatment Monitor_Lesions Monitor Lesion Size Administer_Treatment->Monitor_Lesions Quantify_Parasites Quantify Parasite Burden Administer_Treatment->Quantify_Parasites Assess_Systemic_Effects Assess Systemic Effects (e.g., Splenomegaly) Administer_Treatment->Assess_Systemic_Effects Data_Analysis Statistical Analysis Monitor_Lesions->Data_Analysis Quantify_Parasites->Data_Analysis Assess_Systemic_Effects->Data_Analysis

Caption: General workflow for in-vivo anti-leishmanial drug efficacy studies.

Logical Relationship for Comparative Analysis

Logical_Comparison This compound This compound (Test Compound) InVivo_Model In-Vivo Mouse Model This compound->InVivo_Model Standard_Drugs Standard Drugs (Amphotericin B, Miltefosine) Standard_Drugs->InVivo_Model Alternative Alternative Compound (Farnesol) Alternative->InVivo_Model Efficacy_Metrics Efficacy Metrics (Lesion Size, Parasite Burden) InVivo_Model->Efficacy_Metrics Comparison Comparative Efficacy Assessment Efficacy_Metrics->Comparison

Caption: Logical framework for comparing anti-leishmanial compounds.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-leishmanial drug due to its targeted mechanism of action against a crucial parasite enzyme. However, the absence of publicly available quantitative in-vivo data in murine models makes a direct comparison with standard therapies challenging. The data presented for Amphotericin B, Miltefosine, and Farnesol highlight the significant reductions in lesion size and parasite burden that can be achieved with effective treatments.

To validate the anti-leishmanial potential of this compound, further research is imperative. Studies employing standardized murine models, as outlined in this guide, are necessary to generate robust quantitative data on its efficacy. Direct, head-to-head comparative studies with existing first-line treatments will be crucial in determining its potential role in the clinical management of leishmaniasis. Such studies should assess various formulations and delivery routes to optimize its therapeutic index.

References

Cross-Resistance Patterns Between Fenarimol and Triadimenol in Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns observed between two prominent demethylation inhibitor (DMI) fungicides, Fenarimol and Triadimenol, in pathogenic fungi. The information presented is supported by experimental data to aid in the understanding of resistance mechanisms and to inform the development of effective disease management strategies.

Executive Summary

This compound and Triadimenol are both sterol biosynthesis inhibitors (SBIs) that target the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway of fungi. Due to their shared mode of action, there is a potential for cross-resistance, where resistance developed to one fungicide confers resistance to the other. Experimental evidence, particularly in the grapevine powdery mildew fungus Uncinula necator, indicates a moderate positive correlation in cross-resistance between Triadimenol and this compound. This suggests that fungal populations with reduced sensitivity to one of these fungicides are more likely to exhibit reduced sensitivity to the other. The primary mechanism underlying this cross-resistance is associated with mutations in the target CYP51 gene.

Quantitative Data on Cross-Resistance

Studies on Uncinula necator have provided quantitative data on the cross-resistance between this compound and Triadimenol. The 50% effective concentration (EC50) values, which represent the concentration of a fungicide that inhibits 50% of fungal growth, have been determined for various isolates.

Table 1: EC50 Values for this compound and Triadimenol in Uncinula necator Isolates

Fungal PopulationFungicideMedian EC50 (mg/L)
UnexposedTriadimenol0.06
Selected (Exposed to DMIs)Triadimenol1.9
UnexposedThis compound0.03
Selected (Exposed to DMIs)This compound0.07

Data sourced from studies on Uncinula necator populations with and without prior exposure to DMI fungicides.[1]

A statistical analysis of the EC50 values for individual isolates of U. necator revealed a moderate positive correlation between the responses to Triadimenol and this compound, with a correlation coefficient (r) of 0.43.[2] This correlation indicates a significant level of cross-resistance.

Table 2: Cross-Resistance Profile in DMI-Selected Uncinula necator Isolates

Fungicide Resistance ProfileNumber of IsolatesPercentage of Triadimenol-Resistant Isolates
Resistant to Triadimenol only1050%
Resistant to this compound only1-
Resistant to both Triadimenol and this compound1050%
Sensitive to both2-
Total Triadimenol-Resistant Isolates 20 100%

Based on a study of 23 isolates from a DMI-selected population. Isolates were classified as having reduced sensitivity if EC50 > 0.42 mg/L for Triadimenol and > 0.12 mg/L for this compound.[2]

Molecular Mechanisms of Cross-Resistance

The primary mechanism of resistance to DMI fungicides involves alterations in the target enzyme, sterol 14α-demethylase, which is encoded by the CYP51 gene.

dot

cluster_0 Fungal Cell cluster_1 Resistance Mechanism DMI DMI Fungicides (this compound, Triadimenol) CYP51_WT Wild-Type CYP51 (Sterol 14α-demethylase) DMI->CYP51_WT Inhibition Ergosterol Ergosterol CYP51_WT->Ergosterol Biosynthesis Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane CYP51_Mutated Mutated CYP51 (e.g., Y137F) Ergosterol_Res Ergosterol CYP51_Mutated->Ergosterol_Res Biosynthesis Continues DMI_Res DMI Fungicides DMI_Res->CYP51_Mutated Reduced Inhibition Membrane_Res Fungal Cell Membrane (Continued Function) Ergosterol_Res->Membrane_Res

Caption: Mechanism of DMI fungicide action and resistance.

A key mutation identified in fungal populations resistant to Triadimenol is a substitution of tyrosine (Y) with phenylalanine (F) at position 137 of the CYP51 protein (Y137F).[3] This alteration is believed to reduce the binding affinity of DMI fungicides to the enzyme, thereby diminishing their inhibitory effect. While the Y137F mutation is strongly linked to Triadimenol resistance, the structural similarities between this compound and Triadimenol suggest that this mutation likely contributes to cross-resistance by also impeding the binding of this compound.[4]

Other resistance mechanisms, such as the overexpression of the CYP51 gene or increased activity of efflux pumps that actively transport fungicides out of the fungal cell, can also contribute to reduced sensitivity to DMI fungicides. These mechanisms are often not specific to a single DMI and can result in broad cross-resistance across the chemical class.

Experimental Protocols

The determination of fungicide sensitivity and cross-resistance patterns typically involves in vitro bioassays to calculate EC50 values.

Protocol for EC50 Determination in Uncinula necator

This protocol is adapted from methodologies used in the study of DMI resistance in grapevine powdery mildew.[5]

dot

G A 1. Fungal Isolate Preparation Isolate single conidia from infected grape leaves. B 2. Inoculum Production Culture isolates on young, detached grape leaves to produce conidia. A->B E 5. Inoculation and Treatment Inoculate leaf discs with a suspension of conidia. Apply fungicide solutions to the discs. B->E C 3. Fungicide Solution Preparation Prepare serial dilutions of this compound and Triadimenol in water. C->E D 4. Leaf Disc Assay Place grape leaf discs on water agar. D->E F 6. Incubation Incubate plates at 22-25°C with a photoperiod. E->F G 7. Disease Assessment After 10-14 days, assess the percentage of leaf disc area covered by mycelium. F->G H 8. Data Analysis Calculate the percentage of inhibition relative to a non-treated control. Determine EC50 values using probit analysis or non-linear regression. G->H

Caption: Experimental workflow for EC50 determination.

Materials:

  • Healthy, young grapevine leaves

  • Distilled water

  • Water agar

  • Technical grade this compound and Triadimenol

  • Petri dishes

  • Microscope

  • Incubator with controlled temperature and light

Procedure:

  • Fungal Isolation: Single-spore isolates of the fungus are obtained from infected plant tissue.

  • Inoculum Preparation: Isolates are cultured on a suitable medium (e.g., detached leaves) to produce a sufficient quantity of conidia for the assay.

  • Fungicide Dilutions: A series of concentrations for both this compound and Triadimenol are prepared. The range of concentrations should span from those expected to cause no inhibition to those causing complete inhibition.

  • Assay Setup: Leaf discs from healthy grapevine leaves are placed on water agar in Petri dishes.

  • Inoculation and Treatment: The leaf discs are inoculated with a standardized suspension of fungal conidia. The different fungicide concentrations are then applied to the inoculated discs. Control discs are treated with water only.

  • Incubation: The plates are incubated under controlled conditions (temperature and light) to allow for fungal growth and disease development.

  • Assessment: After a set incubation period, the severity of the fungal infection on each leaf disc is assessed, typically by estimating the percentage of the disc area covered by mycelium.

  • Data Analysis: The percentage of growth inhibition for each fungicide concentration is calculated relative to the control. The EC50 value is then determined by regression analysis of the dose-response data.

Logical Relationship of Cross-Resistance

The relationship between this compound and Triadimenol resistance can be visualized as a logical flow.

dot

A Shared Mode of Action (CYP51 Inhibition) C Development of Resistance Mechanisms (e.g., CYP51 mutation) A->C B Selection Pressure from Triadimenol Use B->C D Reduced Sensitivity to Triadimenol C->D E Reduced Sensitivity to this compound (Cross-Resistance) C->E

Caption: Logical flow of cross-resistance development.

Conclusion

The available data clearly indicate the existence of cross-resistance between this compound and Triadimenol in fungal pathogens, with a moderate correlation observed in species such as Uncinula necator. This phenomenon is primarily driven by shared mechanisms of resistance, most notably mutations in the CYP51 gene. For drug development professionals and researchers, these findings underscore the importance of considering the entire chemical class of a fungicide when developing new active ingredients and formulating resistance management strategies. The use of fungicides with different modes of action in alternation or mixtures is a key strategy to mitigate the development and spread of cross-resistance. Continuous monitoring of fungal populations for shifts in sensitivity to DMI fungicides is also crucial for sustainable disease control.

References

Fenarimol's Efficacy Across Fungal CYP51 Enzymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fenarimol, a pyrimidine-based fungicide, is recognized for its targeted inhibition of the fungal enzyme sterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. By disrupting this pathway, this compound and its analogs exhibit broad-spectrum antifungal activity. This guide provides a comparative overview of this compound's effects on different fungal CYP51 enzymes, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Activity

Direct comparative studies detailing the IC50 or Ki values of this compound against a wide range of purified fungal CYP51 enzymes are limited in publicly available literature. However, research on this compound analogs provides valuable insights into their potent antifungal activity, which is attributed to CYP51 inhibition. The following table summarizes the available quantitative data for a potent this compound analog against Madurella mycetomatis, the primary causative agent of eumycetoma.

CompoundFungal SpeciesTargetParameterValue (µM)
This compound Analog (MMV698244/EPL-BS1246)Madurella mycetomatisWhole Cell Growth (CYP51 is the proposed target)IC501.35[1]

Note: The IC50 value presented is for whole-cell growth inhibition, which serves as a strong indicator of the compound's efficacy in targeting the fungus's vital pathways, with CYP51 being the primary hypothesized target.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's mechanism of action is centered on its ability to bind to the heme iron atom within the active site of the CYP51 enzyme. This binding event blocks the enzyme's normal function, which is the oxidative demethylation of lanosterol, a precursor to ergosterol.[1] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the fungal cell membrane's structure and function, ultimately leading to the inhibition of fungal growth.

Fenarimol_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Lanosterol Lanosterol FF_MAS 14-demethylated sterols Lanosterol->FF_MAS CYP51 (Sterol 14α-demethylase) Lanosterol:e->FF_MAS:w Ergosterol Ergosterol FF_MAS->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound CYP51_enzyme CYP51 This compound->CYP51_enzyme Binds to Heme Iron

Caption: Mechanism of this compound's inhibition of the fungal CYP51 enzyme.

Experimental Protocols

The determination of a compound's inhibitory effect on fungal CYP51 enzymes typically involves a cell-free enzymatic assay. The following is a generalized protocol synthesized from methodologies used for testing azole and pyrimidine fungicides.

Protocol: Fungal CYP51 Inhibition Assay

  • Expression and Purification of CYP51:

    • The gene encoding the target fungal CYP51 is cloned into an expression vector and transformed into a suitable host, such as Escherichia coli.

    • The recombinant CYP51 enzyme is then expressed and purified to homogeneity using chromatographic techniques (e.g., nickel-affinity chromatography for His-tagged proteins).

  • Reconstitution of the Enzyme System:

    • The purified CYP51 enzyme is reconstituted with a suitable NADPH-cytochrome P450 reductase, which is essential for its catalytic activity.

    • This mixture is prepared in a reaction buffer (e.g., potassium phosphate buffer) containing cofactors and a lipid environment (e.g., dilauroylphosphatidylcholine) to mimic the cellular membrane.

  • Inhibition Assay:

    • The reconstituted CYP51 enzyme system is incubated with varying concentrations of the inhibitor (this compound) for a defined period.

    • The enzymatic reaction is initiated by the addition of the substrate (e.g., lanosterol).

    • The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

  • Quantification of Product Formation:

    • The reaction is stopped, and the sterols are extracted from the reaction mixture.

    • The amount of product formed (14-demethylated lanosterol) is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow start Start expr_pur Expression & Purification of fungal CYP51 start->expr_pur reconst Reconstitution of CYP51 with Reductase expr_pur->reconst incub Incubation with varying this compound concentrations reconst->incub reaction Initiate reaction with Lanosterol incub->reaction extraction Sterol Extraction reaction->extraction analysis HPLC or GC-MS Analysis extraction->analysis calc Calculate % Inhibition analysis->calc ic50 Determine IC50 value calc->ic50 end End ic50->end

Caption: Generalized workflow for determining the IC50 of this compound against a fungal CYP51 enzyme.

References

A Comparative Analysis of Fenarimol Genotoxicity in Plant and Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Fenarimol, a pyrimidine carbinol fungicide, has a history of use in agriculture to control various fungal diseases. While its primary mechanism involves the inhibition of ergosterol biosynthesis in fungi, its potential to induce genetic damage in non-target organisms, including plants and mammals, has been a subject of scientific inquiry.[1][2] This guide provides an objective comparison of the genotoxic effects of this compound in plant versus mammalian cells, supported by experimental data and detailed methodologies, to assist researchers in assessing its toxicological profile.

Quantitative Data Summary

The genotoxicity of this compound has been evaluated using various assays in both plant and mammalian systems. The following tables summarize the key quantitative findings from these studies.

Table 1: Genotoxicity of this compound in Plant Cells

Plant SystemAssayConcentrationExposure TimeKey Quantitative Findings
Impatiens balsamina (leaves)Comet Assay (SCGE)145 nM1 hourSignificant DNA breakage observed in over 50% of the nuclei.[3][4][5]
Vicia faba (roots)Chromosome Aberration AssayVarious-Induced numerical chromosomal aberrations but not structural ones.[4]

Table 2: Genotoxicity of this compound in Mammalian Cells

Cell SystemAssayConcentration RangeKey Quantitative Findings & Remarks
Mouse Leukocytes (in vitro)Comet Assay (SCGE)≥ 36 nMDose-dependent increase in DNA damage; significant effects observed starting at 36 nM.[3][4]
Rat Leukocytes (in vitro)Comet Assay (SCGE)36 - 290 nMDose-dependent, linear increase in DNA breakage.[3][4] A supra-additive genotoxic effect was seen when co-exposed with bleomycin.[3][4]
Rat Hepatocytes (in vivo)DNA Unwinding-Capable of inducing DNA damage.[4]
Rat Dams & Pups (in vivo)Comet Assay (SCGE)150 - 300 mg/kgInduced DNA damage in both dams and pups, with higher sensitivity in the postnatal period.[6]
BALB/c 3T3 cells (in vitro)Cell Transformation-Capable of transforming cells, suggesting weak genotoxic and/or stronger promoting activity.[7]
Mouse Bone Marrow Erythrocytes (in vivo)Micronucleus Test50, 100, 200 mg/kg b.w. (21 days)Did not cause a significant induction of micronuclei under the experimental conditions.[8][9]

Analysis of Genotoxic Potential

The available data indicates that this compound exhibits genotoxic activity in both plant and mammalian cells, primarily by inducing DNA strand breaks, as consistently detected by the Comet assay.[3][4][6] In plant systems, this compound has been shown to cause significant DNA breakage in Impatiens balsamina and numerical chromosomal aberrations in Vicia faba.[3][4]

In mammalian systems, in vitro studies on rodent leukocytes demonstrate a clear, dose-dependent induction of DNA damage.[3][4] Furthermore, in vivo studies in rats confirm this genotoxic potential, showing DNA damage in hepatocytes and leukocytes of both mothers and pups after exposure.[4][6] However, the evidence for clastogenicity (the ability to cause structural chromosome damage) is less consistent. While one study noted numerical aberrations in plants, the in vivo micronucleus test in mice, a key assay for detecting chromosome damage, yielded negative results.[4][8][9] This discrepancy suggests that this compound may primarily induce primary DNA lesions (strand breaks) rather than leading to significant levels of chromosomal breakage or loss in mammals.

The mechanism of this compound's genotoxicity is not fully elucidated but may be linked to its ability to induce cytochrome P450 enzymes, which could alter its metabolism or the metabolism of other xenobiotics, potentially leading to co-toxic or co-carcinogenic effects.[4][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for two of the most common assays used to evaluate this compound's genotoxicity.

Alkaline Single Cell Gel Electrophoresis (Comet) Assay

This sensitive technique is used to detect DNA strand breaks in individual cells.

Objective: To quantify DNA damage in cells treated with this compound.

Methodology:

  • Cell Preparation: Isolate single cells (e.g., human lymphocytes, plant protoplasts) and suspend them in a low-melting-point agarose solution at 37°C.[11][12][13]

  • Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose and allow it to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA, creating nucleoids. This step is typically performed overnight at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for a set period (e.g., 20-40 minutes) to allow the DNA to unwind.[13]

  • Electrophoresis: Apply an electric field (e.g., ~25V, 300mA) for a defined duration (e.g., 20-30 minutes). Fragmented DNA will migrate from the nucleoid towards the anode, forming a "comet tail."[4]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).[4] Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Scoring: Visualize the slides using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, percentage of DNA in the tail, and tail moment.

In Vitro Micronucleus Test

This assay is a well-established method for assessing chromosomal damage, detecting both chromosome fragments (clastogenicity) and whole chromosome loss (aneugenicity).[14][15]

Objective: To determine if this compound induces the formation of micronuclei in cultured mammalian cells.

Methodology:

  • Cell Culture: Culture appropriate mammalian cells (e.g., CHO, human lymphocytes) in a suitable medium.

  • Exposure: Treat the cells with various concentrations of this compound, alongside positive and negative (solvent) controls.

  • Cytokinesis Block: Add Cytochalasin-B to the culture medium. This inhibits actin polymerization, preventing cytokinesis (cytoplasmic division) while allowing nuclear division to proceed, resulting in binucleated cells.[15] This step is crucial for identifying cells that have completed one round of mitosis post-treatment.

  • Harvesting: After an appropriate incubation period (allowing for one full cell cycle), harvest the cells.

  • Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto the slide. Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: Using a light or fluorescence microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei. Micronuclei are small, separate nuclei within the cytoplasm of the cell.[14]

  • Analysis: Compare the frequency of micronucleated binucleated cells in the this compound-treated groups to the negative control group. A statistically significant, dose-dependent increase indicates a positive result for genotoxicity.

Visualizations: Workflows and Pathways

To better illustrate the processes and logical comparisons discussed, the following diagrams are provided.

G cluster_plant Plant System cluster_mammal Mammalian System P_Exp Exposure to this compound (e.g., Allium cepa, Vicia faba) P_Assay Genotoxicity Assays (Chromosome Aberration, Comet) P_Exp->P_Assay P_End Endpoints: - Numerical Aberrations - DNA Strand Breaks P_Assay->P_End Compare Comparative Analysis P_End->Compare M_Exp Exposure to this compound (e.g., Leukocytes, CHO cells) M_Assay Genotoxicity Assays (Comet, Micronucleus, SCE) M_Exp->M_Assay M_End Endpoints: - DNA Strand Breaks - Chromosome Damage (MN) - Cell Transformation M_Assay->M_End M_End->Compare

Caption: Logical flow for comparing this compound's genotoxicity in plant and mammalian systems.

G start Isolate Single Cells (e.g., Lymphocytes, Protoplasts) embed Embed Cells in Low-Melt Agarose on Slide start->embed lyse Cell Lysis (High Salt + Detergent) embed->lyse unwind Alkaline Unwinding (pH > 13 Buffer) lyse->unwind electro Electrophoresis (DNA migrates to anode) unwind->electro stain Neutralize & Stain (e.g., SYBR Green) electro->stain analyze Fluorescence Microscopy & Image Analysis stain->analyze end Quantify DNA Damage (% Tail DNA, Tail Moment) analyze->end

Caption: Standardized experimental workflow for the Comet Assay (SCGE).

G Fen This compound P450 Induction of Cytochrome P450 Enzymes Fen->P450 Hypothesized Mechanism Met Altered Metabolism (this compound or other xenobiotics) P450->Met ROS Potential Increase in Reactive Oxygen Species (ROS) Met->ROS Damage Primary DNA Damage (e.g., Strand Breaks) ROS->Damage

Caption: Hypothesized pathway for this compound-induced genotoxicity via metabolic activation.

References

Fenarimol vs. Benznidazole: A Comparative Guide to Efficacy in Chagas Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Fenarimol and its analogues against the current standard-of-care drug, Benznidazole, in preclinical models of Chagas disease. The information presented is collated from peer-reviewed studies and is intended to inform research and development efforts for new therapeutic agents against Trypanosoma cruzi, the etiological agent of Chagas disease.

Executive Summary

Chagas disease remains a significant global health challenge with limited therapeutic options. Benznidazole, a nitroimidazole derivative, has been the mainstay of treatment for decades but is associated with significant side effects and variable efficacy, particularly in the chronic phase of the disease. Recent research has identified this compound, an agricultural fungicide, and its analogues as potent inhibitors of T. cruzi. These compounds target the parasite's sterol biosynthesis pathway, a distinct mechanism of action compared to Benznidazole. This guide presents a comprehensive analysis of the available preclinical data, comparing the in vitro and in vivo efficacy of this compound analogues and Benznidazole.

Mechanism of Action

Benznidazole

Benznidazole is a pro-drug that requires activation by a parasitic nitroreductase. This enzymatic reduction generates reactive nitro-anion radicals and other electrophilic metabolites within the parasite. These metabolites induce significant cellular stress through multiple mechanisms, including:

  • DNA Damage: The reactive intermediates cause single and double-strand breaks in the parasite's DNA, disrupting replication and leading to cell death.[1]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the parasite's antioxidant defenses, leading to damage of lipids, proteins, and other macromolecules.

  • Macromolecular Adducts: The electrophilic metabolites can form covalent adducts with various cellular macromolecules, disrupting their function.

cluster_parasite Trypanosoma cruzi BNZ Benznidazole NTR Nitroreductase (NTR) BNZ->NTR Activation Metabolites Reactive Metabolites (Nitro-anion radicals) NTR->Metabolites DNA Parasite DNA Metabolites->DNA Interaction Damage DNA Damage & Oxidative Stress Metabolites->Damage Death Parasite Death Damage->Death

Caption: Benznidazole's mechanism of action in T. cruzi.

This compound and Analogues

This compound and its derivatives act by inhibiting the T. cruzi sterol 14α-demethylase (CYP51), a key enzyme in the parasite's ergosterol biosynthesis pathway. Ergosterol is an essential component of the parasite's cell membrane, analogous to cholesterol in mammals. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the parasite's membrane. This disruption affects membrane fluidity, permeability, and the function of membrane-bound proteins, leading to parasite death.

cluster_parasite_pathway T. cruzi Sterol Biosynthesis Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Intermediates Sterol Intermediates CYP51->Intermediates Disruption Membrane Disruption & Parasite Death CYP51->Disruption Accumulation of toxic intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Parasite Cell Membrane Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibition

Caption: this compound's inhibitory action on the T. cruzi CYP51 pathway.

In Vitro Efficacy

The in vitro activity of this compound analogues and Benznidazole has been evaluated against the intracellular amastigote stage of T. cruzi, which is the replicative form in the mammalian host.

CompoundT. cruzi StrainHost CellIC50 (µM)Reference
Benznidazole TulahuenVero1.93[2]
YVero E6~5-9[3]
Multiple-4.00 ± 1.90[4]
This compound Analogue 2 Not SpecifiedL6Not Specified[5]
This compound Analogue 6 Not SpecifiedL60.003[5]
This compound Analogue (S)-7 Not SpecifiedL60.002[5]

Note: IC50 (50% inhibitory concentration) values can vary depending on the T. cruzi strain, host cell line, and specific assay conditions. The data presented here are for comparative purposes. Several this compound analogues demonstrate significantly lower IC50 values than Benznidazole, indicating higher potency in in vitro models.[5]

In Vivo Efficacy in a Murine Model of Chagas Disease

The efficacy of this compound analogues has been compared to Benznidazole in a subchronic mouse model of T. cruzi infection.

Parasitemia Reduction

In a study by Keenan et al. (2013), mice infected with T. cruzi were treated with this compound analogues or Benznidazole. An early lead this compound analogue, compound 2, was able to reduce parasitemia to microscopically undetectable levels after 20 days of oral dosing at 20 mg/kg/day.[5] However, parasites re-emerged after immunosuppression, indicating a lack of sterile cure.[5] Newer analogues, compounds 6 and (S)-7, showed superior performance.

Treatment GroupDoseParasitemiaReference
Benznidazole 20 mg/kg/dayReduced, but less effective than this compound analogue 2 at the same dose[5]
This compound Analogue 2 20 mg/kg/dayReduced to undetectable levels during treatment[5]
This compound Analogue 6 20 mg/kg/dayCurative[6]
This compound Analogue (S)-7 10 mg/kg/dayCurative[6]
Survival and Cure Rates

The same study assessed the survival and curative efficacy of the compounds after a 20-day treatment course. Cure was determined by PCR after immunosuppression.

| Treatment Group | Dose | Survival Rate (%) | Cure Rate (%) | Reference | | :--- | :--- | :--- | :--- | | Untreated Control | - | 0 | 0 |[5] | | Benznidazole | 100 mg/kg/day | 100 | 100 |[5] | | This compound Analogue 6 | 20 mg/kg/day | 100 | 100 |[5][6] | | This compound Analogue (S)-7 | 10 mg/kg/day | 100 | 100 |[5][6] | | Posaconazole (control) | 20 mg/kg/day | 100 | ~60 |[5] |

These results demonstrate that this compound analogues 6 and (S)-7 achieved a 100% cure rate at doses of 20 mg/kg/day and 10 mg/kg/day, respectively, comparable to the high dose of Benznidazole and superior to Posaconazole in this model.[5][6]

Experimental Protocols

In Vitro Amastigote Growth Inhibition Assay

HostCells Seed Host Cells (e.g., Vero, L6) Infection Infect with T. cruzi trypomastigotes HostCells->Infection Wash Wash to remove extracellular parasites Infection->Wash Treatment Add media with Test Compounds (this compound analogues, Benznidazole) Wash->Treatment Incubation Incubate (e.g., 3-4 days) Treatment->Incubation Quantification Quantify intracellular amastigote growth (e.g., β-galactosidase assay, microscopy) Incubation->Quantification IC50 Determine IC50 values Quantification->IC50

Caption: Workflow for the in vitro amastigote growth inhibition assay.

Detailed Methodology:

  • Host Cell Culture: Host cells (e.g., Vero or L6 myoblasts) are seeded in 96-well plates and cultured overnight to allow for adherence.[7]

  • Parasite Infection: The host cell monolayers are infected with tissue culture-derived T. cruzi trypomastigotes at a defined multiplicity of infection (e.g., 10:1).[7]

  • Removal of Extracellular Parasites: After an incubation period to allow for host cell invasion (e.g., 5 hours), the plates are washed to remove any remaining extracellular parasites.[7]

  • Drug Treatment: Fresh culture medium containing serial dilutions of the test compounds (this compound analogues and Benznidazole) is added to the wells.

  • Incubation: The plates are incubated for a period that allows for intracellular amastigote replication in the untreated control wells (e.g., 3-4 days).[7]

  • Quantification of Parasite Growth: The number of intracellular amastigotes is quantified. This can be achieved through various methods, including:

    • Microscopic counting: Staining the cells and visually counting the number of amastigotes per cell.

    • Reporter gene assays: Using parasite lines engineered to express reporter enzymes like β-galactosidase, where the enzymatic activity is proportional to the number of viable parasites.[2]

    • Fluorescence-based assays: Using fluorescently labeled parasites and measuring fluorescence intensity.[7]

  • Data Analysis: The percentage of parasite growth inhibition is calculated for each drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo Mouse Model of Chagas Disease

Infection Infect Mice with T. cruzi trypomastigotes (e.g., intraperitoneally) Treatment Initiate Oral Treatment (e.g., daily for 20 days) Infection->Treatment Monitoring Monitor Parasitemia (e.g., blood smears) Treatment->Monitoring Immunosuppression Immunosuppress (e.g., cyclophosphamide) Monitoring->Immunosuppression Cure Assess Cure (e.g., PCR for parasite DNA) Immunosuppression->Cure Outcome Determine Survival and Cure Rates Cure->Outcome

Caption: Experimental workflow for the in vivo mouse model of Chagas disease.

Detailed Methodology:

  • Animal Model: A suitable mouse strain (e.g., BALB/c or C3H/HeN) is used.

  • Infection: Mice are infected with a specific strain of T. cruzi trypomastigotes (e.g., Tulahuen or Y strain) via an appropriate route (e.g., intraperitoneal injection).

  • Treatment Initiation: Treatment with the test compounds (this compound analogues or Benznidazole) or vehicle control is initiated at a defined time post-infection (e.g., during the acute or subchronic phase). The drugs are typically administered orally once daily for a specified duration (e.g., 20 days).

  • Parasitemia Monitoring: Parasitemia (the number of parasites in the blood) is monitored throughout the experiment by microscopic examination of fresh blood smears.

  • Assessment of Cure: To determine sterile cure, a relapse of the infection is induced in treated and cured animals by immunosuppression (e.g., using cyclophosphamide). The absence of parasites in the blood after immunosuppression, as determined by a sensitive method like PCR for parasite DNA, is indicative of a curative effect.[5]

  • Data Analysis: Survival rates are recorded, and the percentage of cured animals in each treatment group is calculated.

Conclusion

The available preclinical data strongly suggest that this compound and its analogues are a promising new class of anti-Chagas disease agents. They exhibit potent in vitro activity against T. cruzi amastigotes, with some analogues demonstrating significantly lower IC50 values than Benznidazole. More importantly, in a murine model of Chagas disease, specific this compound analogues have shown curative efficacy at doses comparable to or lower than Benznidazole, with a superior performance to other CYP51 inhibitors like Posaconazole in the same model.[5]

The distinct mechanism of action of this compound analogues, targeting the parasite's sterol biosynthesis, offers a valuable alternative to the nitroreductase-activated mechanism of Benznidazole. This could be particularly important in cases of Benznidazole resistance. Further preclinical development, including toxicology and pharmacokinetic studies, is warranted to advance these promising compounds towards clinical evaluation.

References

Safety Operating Guide

Essential Safety and Disposal Plan for Handling Fenarimol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Fenarimol. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and a comprehensive disposal plan to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling Fenarimolar. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWhile specific breakthrough time data for this compound is not readily available, general guidance for handling pesticides suggests the use of unlined gloves made of materials such as barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, polyvinyl chloride (PVC), or Viton® .[1] Always consult the glove manufacturer's chemical resistance guide for specific recommendations.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against splashes or airborne particles of this compound.
Skin and Body Protection Laboratory coat or chemical-resistant apronTo prevent contamination of personal clothing.
Respiratory Protection NIOSH/MSHA-approved respiratorA respirator is advised if workplace exposure limits are exceeded, a risk assessment indicates it is necessary, or if respiratory irritation occurs.[2]

Safe Handling and Emergency Procedures

Proper handling techniques are critical to minimize the risk of exposure.

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH established for this compound. However, the U.S. Environmental Protection Agency (EPA) has established a chronic Population Adjusted Dose (cPAD), which is a measure of the amount of a substance that can be consumed daily over a lifetime without an appreciable risk of harm. While not a workplace exposure limit, it provides a reference for chronic toxicity.

ParameterValueOrganization
Chronic Population Adjusted Dose (cPAD)0.002 mg/kg/dayU.S. EPA[3]

This compound Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Waste Identification: All waste containing this compound must be treated as hazardous waste. This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., pipette tips, vials, and flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound contaminated labware").

Storage
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.[4]

  • Segregation: Ensure that the this compound waste is segregated from incompatible materials.[4]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[2]

Disposal Procedure
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[2]

Note: Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

Fenarimol_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment sds_review Review SDS risk_assessment->sds_review ppe_selection Select Appropriate PPE weighing Weigh this compound in Fume Hood ppe_selection->weighing sds_review->ppe_selection solution_prep Prepare Solution weighing->solution_prep experiment Conduct Experiment solution_prep->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection waste_storage Store in SAA waste_collection->waste_storage waste_pickup Arrange for EHS Pickup waste_storage->waste_pickup

Figure 1. A workflow diagram for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenarimol
Reactant of Route 2
Reactant of Route 2
Fenarimol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。